Periplocoside M
Description
Properties
Molecular Formula |
C34H52O9 |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C34H52O9/c1-18-15-27(39-6)30(37)31(40-18)43-22-9-12-32(4)21(16-22)7-8-23-24(32)10-13-33(5)25(23)11-14-34(33,38)20(3)42-28-17-26(35)29(36)19(2)41-28/h7,15,18-20,22-26,28-29,31,35-36,38H,8-14,16-17H2,1-6H3/t18-,19-,20-,22-,23+,24-,25-,26-,28+,29+,31-,32-,33-,34-/m0/s1 |
InChI Key |
CGUNKFNCRCGQRL-ZECAFWDFSA-N |
Isomeric SMILES |
C[C@H]1C=C(C(=O)[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@]5([C@H](C)O[C@@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)O)O)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)O)O)C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Periplocoside M: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocoside M, a pregnane (B1235032) glycoside isolated from the root of Periploca sepium, belongs to a class of compounds that have garnered significant scientific interest for their diverse biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound and related compounds from Periploca sepium. It details the experimental protocols for extraction, purification, and structural elucidation. Furthermore, this document summarizes the key biological activities of periplocosides, with a focus on their immunosuppressive and insecticidal properties, and presents putative signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.
Discovery and Sourcing
Periploca sepium Bunge, a plant belonging to the Asclepiadaceae family, has a long history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis.[1][2] Phytochemical investigations into the roots and root barks of this plant have led to the discovery of a rich array of secondary metabolites, including cardiac glycosides, pregnane glycosides, and oligosaccharides.[1][2] this compound is one of the numerous pregnane glycosides identified from the roots of Periploca sepium.[3] While specific details on the initial discovery and isolation of this compound are not extensively documented in publicly available literature, its existence is noted within broader studies of the chemical constituents of this plant species.
Isolation and Purification of Periplocosides from Periploca sepium
The isolation of this compound and other pregnane glycosides from Periploca sepium involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.
Experimental Protocol: Isolation and Purification
-
Plant Material Preparation: The root barks of Periploca sepium are collected, dried, and pulverized into a fine powder to maximize the surface area for solvent extraction.
-
Extraction: The powdered plant material is typically extracted with methanol (B129727) (MeOH) at room temperature. This process is often repeated multiple times to ensure the exhaustive extraction of the desired compounds. The resulting methanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The pregnane glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to repeated column chromatography for further separation.
-
Macroporous Resin Column Chromatography: The n-BuOH fraction is often first passed through a macroporous resin column, eluting with a gradient of ethanol (B145695) in water to remove sugars and other highly polar impurities.
-
Silica (B1680970) Gel Column Chromatography: The enriched glycoside fraction is then separated on a silica gel column using a gradient elution system, commonly a mixture of chloroform and methanol, to separate compounds based on their polarity.
-
Reversed-Phase Chromatography (RP-18): Further purification is achieved using reversed-phase column chromatography (e.g., ODS, RP-18) with a methanol-water or acetonitrile-water gradient. This step is crucial for separating structurally similar glycosides.
-
-
High-Performance Liquid Chromatography (HPLC): The final purification of individual periplocosides, including this compound, is typically accomplished by preparative or semi-preparative HPLC, yielding compounds with high purity.
Structural Elucidation
The determination of the chemical structure of this compound and other periplocosides relies on a combination of modern spectroscopic techniques.
Experimental Protocol: Structural Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR and ¹³C NMR spectra provide crucial information about the proton and carbon environments within the molecule, including the number and types of protons and carbons, their chemical shifts, and coupling constants.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish the connectivity of atoms and the stereochemistry of the molecule. These techniques are essential for piecing together the aglycone core and identifying the sugar moieties and their linkage points.
-
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecule.
Biological Activities of Periplocosides
While specific biological activity data for this compound is limited in the available literature, the broader class of periplocosides from Periploca sepium exhibits significant immunosuppressive and insecticidal properties.
Immunosuppressive Activity
Several periplocosides have demonstrated potent immunosuppressive effects. For instance, Periplocoside E has been shown to inhibit T-cell activation and the production of inflammatory cytokines such as IL-2 and IFN-γ. This activity is thought to be mediated through the inhibition of the ERK and JNK signaling pathways, while not affecting the p38 pathway.
| Compound | Assay | IC₅₀ (µM) |
| Periplocoside E | Concanavalin A-induced splenocyte proliferation | <5 |
| Periplocosides (various) | T-lymphocyte proliferation | 0.29 - 1.97 |
Table 1: Immunosuppressive activity of selected periplocosides.
References
- 1. Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural revision of periplocosides and periperoxides, natural immunosuppressive agents from the genus Periploca - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of Periplocoside M: A Technical Guide for Researchers
An In-depth Examination of the Cytotoxic Effects of Periplocoside M on A-549 and HepG2 Cancer Cell Lines
Abstract
This compound, a C21 steroidal glycoside isolated from the root bark of Periploca sepium, has emerged as a promising natural compound with potential antitumor properties. This technical guide provides a comprehensive overview of the cytotoxic activity of this compound against two prominent cancer cell lines: A-549 (human lung carcinoma) and HepG2 (human liver carcinoma). While extensive research on this compound is still in its nascent stages, this document consolidates the available data on its efficacy and that of closely related C21 steroidal glycosides from the same plant source. Detailed experimental protocols for assessing cytotoxicity, apoptosis, and relevant signaling pathways are provided to facilitate further investigation by researchers, scientists, and drug development professionals.
Introduction to this compound and Related Compounds
This compound is a member of the C21 steroidal glycosides, a class of compounds that have demonstrated a range of biological activities, including antitumor effects.[1] It is isolated from the root bark of Periploca sepium, a plant used in traditional medicine.[1] While specific data on this compound has been limited, recent findings have begun to shed light on its cytotoxic potential against cancer cells. This guide will focus on its activity against A-549 and HepG2 cell lines, providing a foundation for future preclinical research.
Quantitative Analysis of Cytotoxic Activity
The antitumor activity of this compound and other related C21 steroidal glycosides isolated from Periploca sepium has been evaluated against A-549 and HepG2 cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.
Table 1: Cytotoxic Activity (IC50) of this compound against A-549 and HepG2 Cell Lines [2]
| Compound | Cell Line | IC50 (µM) |
| This compound | A-549 | 4.84 |
| This compound | HepG2 | 7.06 |
Table 2: Cytotoxic Activity (IC50) of Other C21 Steroidal Glycosides from Periploca sepium [3][4]
| Compound | Cell Line | IC50 (µM) |
| Perisepiumoside FI (Compound 2) | A-549 | 0.61 - 7.86 |
| Perisepiumoside FI (Compound 2) | HepG2 | 0.61 - 7.86 |
| Known Steroidal Glycoside (Compound 8) | A-549 | 0.61 - 7.86 |
| Known Steroidal Glycoside (Compound 8) | HepG2 | 0.61 - 7.86 |
| Known Steroidal Glycoside (Compound 10) | A-549 | 0.61 - 7.86 |
| Known Steroidal Glycoside (Compound 10) | HepG2 | 0.61 - 7.86 |
| Oligosaccharide (Compound 13) | A-549 | 0.61 - 7.86 |
| Oligosaccharide (Compound 13) | HepG2 | 0.61 - 7.86 |
Detailed Experimental Protocols
To ensure reproducibility and standardization of research, the following are detailed protocols for key experiments used to evaluate the antitumor activity of compounds like this compound.
Cell Culture
-
Cell Lines: A-549 (human lung carcinoma) and HepG2 (human liver carcinoma) cells are obtained from a certified cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antitumor activity of this compound.
Postulated Signaling Pathway
Based on the mechanism of action of other C21 steroidal glycosides, this compound may exert its antitumor effects by inhibiting the PI3K/Akt and ERK signaling pathways, which are critical for cancer cell survival and proliferation. Bioactive C21 steroidal glycosides from other plants have been shown to promote HepG2 cell apoptosis via the degradation of ATP1A1 and subsequent inhibition of these pathways.
Conclusion
This compound demonstrates significant cytotoxic activity against A-549 and HepG2 cancer cell lines. While further research is required to fully elucidate its mechanism of action, the available data on related C21 steroidal glycosides suggests that its antitumor effects may be mediated through the induction of apoptosis via inhibition of key cell survival signaling pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in the exploration of this compound as a potential novel anticancer agent.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M, a pregnane (B1235032) glycoside isolated from plants of the Periploca genus, belongs to a class of compounds that have demonstrated significant immunomodulatory properties. Traditionally used in herbal medicine for inflammatory conditions, recent scientific investigations have begun to elucidate the specific mechanisms by which these glycosides, including the closely related Periplocosides E and A, exert their effects on the immune system. This technical guide provides a comprehensive overview of the current understanding of the immunosuppressive activities of this compound and its analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While direct immunosuppressive data for this compound on immune cells is still emerging, the information presented herein, drawn from studies on structurally similar compounds, offers valuable insights into its potential as a therapeutic agent for immune-mediated diseases.
Quantitative Analysis of Immunosuppressive Activity
The immunosuppressive efficacy of Periplocosides and related cardiac glycosides has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative look at their inhibitory activities.
Table 1: Inhibitory Concentration (IC50) of Periplocosides on T-Lymphocyte Proliferation
| Compound | Description | IC50 (µM) | Cell Type | Stimulant | Reference |
| Pregnane Glycosides | Series of related compounds from Periploca sepium | 0.29 - 1.97 | Mouse T-lymphocytes | Not Specified | [1] |
| This compound | Antitumor activity | 4.84 | Human A-549 (Lung Carcinoma) | Not Applicable | |
| This compound | Antitumor activity | 7.06 | Human HepG2 (Hepatocellular Carcinoma) | Not Applicable |
Note: The IC50 values for this compound are for anti-tumor activity, not direct immunosuppression on immune cells. The data for related pregnane glycosides strongly suggests a potential for similar immunosuppressive efficacy.
Table 2: Effect of Periplocoside E on Cytokine Production
| Cytokine | Cell Type | Stimulant | Inhibition | Reference |
| IL-2 | Mouse Splenocytes | Ovalbumin | Dose-dependent suppression | [2] |
| IFN-γ | Mouse Splenocytes | Ovalbumin | Dose-dependent suppression | [2] |
Table 3: Effect of Periplocoside A on T-Helper 17 (Th17) Cell Differentiation and Cytokine Production
| Effect | Model System | Key Findings | Reference |
| Inhibition of IL-17 Production | Experimental Autoimmune Encephalomyelitis (EAE) | Significantly reduced incidence and severity of EAE | [3] |
| Inhibition of Th17 Differentiation | Murine purified CD4+ T cells | Dose-dependent inhibition | [3] |
Core Signaling Pathways
The immunosuppressive effects of Periplocosides are mediated through the modulation of key intracellular signaling pathways that govern T-cell activation, proliferation, and cytokine production. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial cascade that transduces extracellular signals to the nucleus, leading to the expression of genes involved in immune responses. Periplocoside E has been shown to specifically inhibit the activation of two key components of this pathway: Extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK).
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and immune cell activation. While direct inhibition by this compound has not been explicitly demonstrated, other cardiac glycosides are known to inhibit this pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the immunosuppressive properties of Periplocosides.
T-Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a stimulant.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in 96-well plates at a density of 1-2 x 105 cells/well in complete RPMI-1640 medium.
-
Treatment and Stimulation: Add various concentrations of this compound (or related glycoside) to the wells. Stimulate the cells with a mitogen such as Concanavalin A (ConA) (2.5 µg/mL) or plate-bound anti-CD3 antibody (1 µg/mL). Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
[3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the compound and determine the IC50 value.
Cytokine Production Measurement (ELISA)
This protocol is for quantifying the levels of specific cytokines in cell culture supernatants.
Methodology:
-
Sample Collection: Collect supernatants from the T-lymphocyte proliferation assay cultures before the addition of [3H]-thymidine.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2 or anti-IFN-γ) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis for MAPK and NF-κB Signaling
This technique is used to detect changes in the phosphorylation status and total protein levels of key signaling molecules.
Methodology:
-
Cell Treatment and Lysis: Culture purified T-cells and treat with this compound for a specified time before stimulating with anti-CD3 antibody for various time points (e.g., 0, 5, 15, 30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-JNK, JNK, IκBα).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its related glycosides possess significant immunosuppressive properties. Their ability to inhibit T-cell proliferation and cytokine production, likely through the modulation of the MAPK and NF-κB signaling pathways, positions them as promising candidates for the development of novel therapies for autoimmune diseases and other inflammatory conditions.
Future research should focus on:
-
Directly quantifying the immunosuppressive activity of this compound on various immune cell subsets and determining its IC50 values.
-
Further elucidating the precise molecular targets of this compound within the MAPK and NF-κB signaling cascades.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of autoimmune diseases.
A deeper understanding of the structure-activity relationships among different Periplocosides will also be crucial for the rational design of more potent and selective immunosuppressive agents. The information compiled in this technical guide serves as a foundational resource for researchers and drug development professionals to advance the investigation of this promising class of natural compounds.
References
- 1. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Periplocoside A prevents experimental autoimmune encephalomyelitis by suppressing IL-17 production and inhibits differentiation of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
Periplocoside M: A C21 Steroidal Glycoside with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Periplocoside M is a C21 steroidal glycoside, a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse and potent biological activities. These compounds are predominantly isolated from plants of the genus Periploca, which have a long history of use in traditional medicine.[1][2] C21 steroidal glycosides are characterized by a steroid nucleus with a 21-carbon skeleton, attached to one or more sugar moieties. This unique structural feature confers a range of pharmacological properties, including immunosuppressive, anti-inflammatory, and cytotoxic effects.[1][3] This technical guide provides a comprehensive overview of this compound and related C21 steroidal glycosides, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
Chemical Properties
This compound belongs to the pregnane (B1235032) class of steroids, characterized by a C21 carbon skeleton. The core steroid structure is modified by the attachment of a glycosidic chain, which significantly influences its solubility, bioavailability, and biological activity. The exact structure of this compound and its analogues are elucidated using advanced spectroscopic techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Biological Activities and Quantitative Data
C21 steroidal glycosides isolated from Periploca sepium, including compounds structurally related to this compound, have demonstrated a variety of biological effects. These activities are summarized below, with quantitative data presented in structured tables for clarity and comparison.
Immunosuppressive Activity
Several C21 steroidal glycosides from Periploca sepium have been shown to possess significant immunosuppressive properties. For instance, Periplocoside E, a closely related compound, has been demonstrated to inhibit T-cell activation and proliferation, suggesting its potential in treating T-cell-mediated autoimmune diseases. The immunosuppressive effects are often evaluated by assessing the inhibition of lymphocyte proliferation in response to mitogens.
Table 1: Immunosuppressive Activity of C21 Steroidal Glycosides
| Compound | Assay | Target Cells | IC50 Value | Reference |
| Periplocoside E | Concanavalin A-induced splenocyte proliferation | Mouse splenocytes | <5 µM | |
| Periplocoside E | Mixed lymphocyte culture reaction | Mouse splenocytes | <5 µM |
Anti-inflammatory Activity
The anti-inflammatory potential of C21 steroidal glycosides has been investigated through their ability to inhibit the production of inflammatory mediators. A key indicator of inflammation is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). Several C21 steroidal glycosides have been shown to inhibit NO production in RAW 264.7 macrophage cells.
Table 2: Anti-inflammatory Activity of C21 Steroidal Glycosides from Periploca sepium
| Compound | Assay | Target Cells | IC50 Value (µM) | Reference |
| Perisepiumoside A1 | NO production inhibition in LPS-stimulated RAW 264.7 cells | RAW 264.7 | 30.81 ± 0.18 | |
| Compound 2 (unnamed) | NO production inhibition in LPS-stimulated RAW 264.7 cells | RAW 264.7 | 44.39 ± 0.21 |
Cytotoxic Activity
The cytotoxic effects of C21 steroidal glycosides against various cancer cell lines have been a significant area of research, suggesting their potential as anticancer agents. The cytotoxicity is typically assessed using the MTT assay, which measures cell viability.
Table 3: Cytotoxic Activity of C21 Steroidal Glycosides
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Perisepiumoside A1 | A549 (Lung carcinoma) | 28.41 ± 0.12 | |
| Compound 7 (unnamed) | A549 (Lung carcinoma) | 39.06 ± 0.05 | |
| Perisepiumosides F-I (Compound 2) | A549 (Lung carcinoma) | 0.61 - 7.86 | |
| Perisepiumosides F-I (Compound 8) | HepG2 (Hepatocellular carcinoma) | 0.61 - 7.86 | |
| Perisepiumosides F-I (Compound 10) | A549 (Lung carcinoma) | 0.61 - 7.86 | |
| Perisepiumosides F-I (Compound 13) | HepG2 (Hepatocellular carcinoma) | 0.61 - 7.86 |
Mechanism of Action and Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, studies on closely related C21 steroidal glycosides provide significant insights into their probable modes of action. The immunosuppressive and anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in immune cell activation and inflammation.
Inhibition of T-Cell Activation via MAPK Pathway
Periplocoside E has been shown to directly inhibit T-cell activation by suppressing the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for T-cell proliferation and cytokine production. The p38 MAPK pathway, however, was not affected.
Caption: Putative inhibition of the MAPK signaling pathway by this compound in T-cells.
Modulation of Inflammatory Responses via NF-κB Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammatory gene expression, including the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of the methods used for the isolation and biological evaluation of C21 steroidal glycosides.
Isolation and Purification of this compound
The following is a general workflow for the isolation of C21 steroidal glycosides from the root barks of Periploca sepium.
Caption: General workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Extraction: The air-dried and powdered root barks of Periploca sepium are extracted exhaustively with 95% ethanol at room temperature.
-
Solvent Evaporation: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which is typically rich in C21 steroidal glycosides, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography on octadecylsilane (B103800) (ODS) and Sephadex LH-20.
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 or 72 hours.
-
MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability against the concentration of this compound.
Nitric Oxide (NO) Production Inhibition Assay
This protocol is used to assess the anti-inflammatory activity of this compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce NO production, and the plates are incubated for another 24 hours.
-
Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.
-
Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-treated control group.
Conclusion
This compound, as a representative C21 steroidal glycoside, holds considerable promise for therapeutic applications, particularly in the areas of immunosuppression, anti-inflammatory, and cancer therapy. The data summarized in this guide highlight the potent biological activities of this class of compounds. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to evaluate its efficacy and safety in preclinical and clinical studies. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to investigate the pharmacological properties of this compound and other related natural products.
References
- 1. Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology [mdpi.com]
- 2. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five new C21 steroidal glycosides from Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of Periplocoside M: A Technical Guide
Introduction
Periplocoside M is a steroidal glycoside isolated from plants of the genus Periploca, notably Periploca sepium.[1][2] Compounds of this class, particularly cardiac glycosides, are known for their significant biological activities, which also raises concerns about their potential toxicity.[1][2] A thorough preliminary toxicity screening is a critical step in the early stages of drug development to assess the safety profile of a new chemical entity. This guide outlines the key in vitro and in vivo assays and the underlying toxicological mechanisms relevant to the initial safety assessment of this compound.
Quantitative Toxicity Data
While specific LD50 or IC50 values for this compound are not found in the reviewed literature, data from related compounds and the general class of cardiac glycosides provide an initial toxicological perspective. It is important to note that the insecticidal activity of other periplocosides may not directly translate to human toxicity but offers a starting point for understanding the compound's biological potency.
| Compound/Class | Test System | Endpoint | Value | Reference |
| Periplocoside X | Red imported fire ant (workers) | LD50 | 116.62 mg/L | [3] |
| Periplocoside X | Red imported fire ant (soldiers) | LD50 | 748.99 mg/L | [3] |
| Cardiac Glycosides (general) | In vitro cell cultures | IC50 (Cytotoxicity) | Low nanomolar to high micromolar | [4] |
Experimental Protocols
A preliminary toxicity screening of this compound would typically involve a combination of in vitro and in vivo studies to assess cytotoxicity and acute systemic toxicity.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically. A decrease in formazan production is proportional to the degree of cytotoxicity.
Methodology:
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Acute Oral Toxicity Study: OECD Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.[5][6]
Principle: The method uses a set of fixed starting doses and proceeds in a stepwise manner based on the observed outcomes (mortality or morbidity) in a small group of animals.[5][6][7]
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.[6]
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized before the study.
-
Fasting: Animals are fasted overnight before dosing.[8]
-
Dose Administration: A starting dose (selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight) of this compound is administered orally to a group of three animals.[9]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[8]
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is repeated at a lower dose level.
-
If one animal dies, the test is repeated at the same dose level.
-
If no animals die, the test is repeated at a higher dose level.
-
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed outcomes at different dose levels.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical constituents from the roots of Periploca sepium with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
Periplocoside M: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M, a member of the pregnane (B1235032) glycoside family of natural products, has garnered interest within the scientific community for its potential pharmacological activities. These compounds are characterized by a C21 steroid aglycone linked to one or more sugar moieties. This technical guide provides a comprehensive overview of the natural sources, relative abundance, and methodologies for the extraction, isolation, and quantification of this compound, intended to serve as a valuable resource for researchers in natural product chemistry and drug development.
Natural Sources and Abundance of this compound
This compound is primarily isolated from plants belonging to the genus Periploca. The most notable species are Periploca sepium and Periploca forrestii, both of which are used in traditional Chinese medicine.[1] The root bark is the primary part of the plant utilized for the extraction of these glycosides.[1][2]
While specific quantitative data on the absolute abundance of this compound is not extensively documented in publicly available literature, phytochemical studies of Periploca species provide insights into its relative prevalence. This compound is one of several pregnane glycosides isolated from these plants.[3] It has been identified within the antitumor-active fraction of Periploca sepium extracts.[3] For context, within the same plant, Periplocoside C has been reported as the most abundant glycoside containing a spiro-orthoester moiety. The yields of individual periplocosides are typically in the milligram range from a kilogram-scale extraction of the plant material, indicating they are minor constituents.
The following table summarizes the known natural sources of this compound and related compounds.
| Compound | Natural Source(s) | Plant Part(s) | Reference(s) |
| This compound | Periploca sepium | Root Bark | |
| Periplocoside A | Periploca sepium | Root Bark | |
| Periplocoside C | Periploca sepium | Root Bark | |
| Periplocoside E | Periploca sepium | Root Bark | |
| Periplocoside L | Periploca forrestii | Stems | |
| Periplocoside N | Periploca sepium | Root Bark | |
| Periplocoside P | Periploca sepium | Root Bark | |
| Periplocoside X | Periploca sepium | Root Bark | |
| Other Pregnane Glycosides | Periploca sepium, Periploca forrestii | Roots, Stems |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound, compiled and adapted from established protocols for pregnane glycosides from Periploca and other related plant genera.
Extraction and Isolation of this compound
This protocol describes a general procedure for the extraction and isolation of this compound from the root bark of Periploca sepium.
a. Plant Material Preparation:
-
Dried root bark of Periploca sepium is pulverized into a coarse powder.
b. Extraction:
-
The powdered plant material is extracted exhaustively with 95% ethanol (B145695) or methanol (B129727) at room temperature or under reflux.
-
The solvent is removed under reduced pressure to yield a crude extract.
c. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The pregnane glycosides, including this compound, are typically enriched in the n-butanol fraction.
d. Preliminary Chromatographic Separation:
-
The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20).
-
The column is eluted with a stepwise gradient of methanol in water (e.g., 0%, 30%, 50%, 70%, 100% methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
e. Silica (B1680970) Gel Column Chromatography:
-
Fractions enriched with this compound are further purified by silica gel column chromatography.
-
A gradient elution system of chloroform (B151607) and methanol is commonly used.
f. Reversed-Phase Chromatography:
-
Final purification is achieved using reversed-phase column chromatography (e.g., ODS, C18) or preparative High-Performance Liquid Chromatography (HPLC).
-
A typical mobile phase for preparative HPLC is a gradient of acetonitrile (B52724) or methanol in water.
The following diagram illustrates the general workflow for the extraction and isolation of this compound.
Quantification of this compound
A validated High-Performance Liquid Chromatography (HPLC) or HPLC coupled with Mass Spectrometry (HPLC-MS/MS) method is recommended for the accurate quantification of this compound in plant extracts.
a. Sample Preparation:
-
A known weight of the dried plant extract or fraction is accurately weighed and dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered through a 0.45 µm syringe filter prior to injection.
b. HPLC-UV Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with acetonitrile and water (or a buffer such as formic acid in water) is common.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 200-220 nm for compounds lacking a strong chromophore).
-
Quantification: A calibration curve is constructed using a purified standard of this compound.
c. HPLC-MS/MS Method for Higher Sensitivity and Specificity:
-
Ionization: Electrospray ionization (ESI) is a suitable technique.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Validation: The method should be validated according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The following diagram illustrates a typical analytical workflow for the quantification of this compound.
Signaling Pathways and Biological Activity
While this guide focuses on the natural sources and analysis of this compound, it is noteworthy that various periplocosides have demonstrated significant biological activities, particularly immunosuppressive effects. For instance, Periplocoside E has been shown to inhibit T-cell activation. The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated for this compound, based on the known activities of related compounds.
Conclusion
This compound is a pregnane glycoside with potential therapeutic value, naturally occurring in Periploca species. This guide provides a foundational understanding of its sources and the analytical techniques required for its study. The detailed protocols for extraction, isolation, and quantification are intended to facilitate further research into this and related compounds. Future studies should focus on developing and validating a specific and sensitive analytical method for the routine quantification of this compound in plant materials and biological matrices to support further pharmacological and toxicological investigations.
References
- 1. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Configuration of Periplosides C and F and Isolation of Minor Spiro-orthoester Group-Containing Pregnane-type Steroidal Glycosides from Periploca sepium and Their T-Lymphocyte Proliferation Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Periplocoside M and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M is a member of the pregnane (B1235032) glycoside family of natural products, which are of significant interest due to their diverse and potent biological activities. Notably, several Periplocosides isolated from plants of the genus Periploca have demonstrated significant immunosuppressive properties.[1][2][3] These compounds present a promising scaffold for the development of novel therapeutics for autoimmune diseases and organ transplant rejection.
This document provides a comprehensive overview of a proposed total synthesis of this compound, based on the successful synthesis of its close structural analogue, Periplocoside A.[4][5] Also included are protocols for key synthetic transformations, application notes on the biological activity of Periplocosides, and detailed experimental procedures for relevant biological assays.
Proposed Total Synthesis of this compound
As a specific total synthesis for this compound has not been published, the following section outlines a proposed synthetic route. This strategy is based on the reported total synthesis of Periplocoside A, a structurally similar compound.[4][5] The key challenges in the synthesis of Periplocosides include the stereoselective construction of the complex oligosaccharide chain and its attachment to the steroidal aglycone, as well as the formation of the unique spiro-orthoester linkage.
Retrosynthetic Analysis
The proposed retrosynthesis of this compound involves the disconnection of the glycosidic linkages to reveal the pregnane aglycone and the constituent sugar moieties. A key intermediate would be a suitably protected aglycone and activated sugar donors.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Pregnane Aglycone
The synthesis of the pregnane aglycone can commence from commercially available starting materials, such as dehydroepiandrosterone, and would involve a series of stereoselective transformations to install the required hydroxyl groups and other functionalities.
Synthesis of Sugar Moieties and Glycosylation
The synthesis of the oligosaccharide chain requires the preparation of activated 2-deoxy-sugar donors, a challenging task due to the absence of a participating group at the C-2 position.[6][7][8][9][10] Modern stereoselective glycosylation methods, such as those employing sulfonate donors or transition metal catalysis, would be employed for the assembly of the oligosaccharide and its subsequent coupling to the aglycone.[11][12][13]
Experimental Protocols: Key Synthetic Steps
The following are representative, detailed protocols for key reactions in the proposed synthesis of this compound, adapted from the synthesis of Periplocoside A and general methods for pregnane glycoside synthesis.
Protocol 1: Stereoselective Glycosylation (Example)
This protocol describes a general procedure for the stereoselective coupling of a glycosyl donor to a steroid alcohol acceptor.
-
Preparation of the Glycosyl Donor: The desired sugar moiety is converted to a suitable glycosyl donor, for example, a trichloroacetimidate (B1259523) or a sulfonate.
-
Reaction Setup: To a solution of the steroid acceptor (1.0 equiv) and the glycosyl donor (1.5 equiv) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an argon atmosphere, add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv).
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with triethylamine (B128534) and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to afford the desired glycosylated steroid.
Protocol 2: Synthesis of a 2-Deoxy-Sugar Donor (Example)
This protocol outlines a method for preparing a 2-deoxy-sugar donor from a glycal.
-
Epoxidation of the Glycal: To a solution of the glycal (1.0 equiv) in DCM, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) at 0 °C.
-
Ring Opening: The resulting epoxide is then opened with a suitable nucleophile, such as a thiol, in the presence of a Lewis acid to install the desired functionality at C-1.
-
Activation: The C-1 hydroxyl group is then activated, for instance, by conversion to a trichloroacetimidate, to yield the glycosyl donor.
Synthesis of this compound Analogues
The proposed synthetic route is amenable to the synthesis of a variety of analogues. Modification of the starting materials for the aglycone or the sugar moieties would allow for the generation of a library of compounds for structure-activity relationship (SAR) studies. For example, different sugar units can be incorporated by preparing the corresponding glycosyl donors.
Application Notes: Biological Activity of Periplocosides
Immunosuppressive Activity
Several Periplocosides have been shown to possess potent immunosuppressive activity.[14][15][16] For instance, Periplocoside E has been demonstrated to inhibit T-cell activation and proliferation.[17] The immunosuppressive effects of these compounds are believed to be mediated through the inhibition of key signaling pathways involved in T-cell activation.
Table 1: Immunosuppressive Activity of Selected Periplocosides
| Compound | Assay | IC50 (µM) | Selective Index (SI) | Reference |
| Periplocoside A | T-lymphocyte proliferation | - | - | [4] |
| Periplocoside C | T-lymphocyte proliferation | - | 82.5 | [1][3] |
| Periplocoside E | Splenocyte proliferation | <5 | - | [17] |
| Periplocoside F | T-lymphocyte proliferation | - | - | [1] |
Mechanism of Action: Inhibition of T-Cell Signaling
Studies on Periplocoside E have shown that it inhibits the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), while not affecting the p38 signaling pathway in T-cells stimulated with anti-CD3.[17] This suggests that Periplocosides may exert their immunosuppressive effects by selectively targeting specific MAP kinase signaling cascades.
Caption: Proposed mechanism of immunosuppression by this compound.
Experimental Protocols: Biological Assays
Protocol 3: T-Cell Proliferation Assay
-
Cell Preparation: Isolate splenocytes from mice and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Stimulation: Plate the cells in 96-well plates and stimulate with concanavalin (B7782731) A (ConA) or anti-CD3 antibody in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Proliferation Measurement: Add [3H]-thymidine to each well and incubate for another 18 hours. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Protocol 4: Western Blot Analysis of Signaling Proteins
-
Cell Treatment: Treat Jurkat T-cells with the test compound for a specified time, followed by stimulation with anti-CD3 antibody.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Workflow Diagram
Caption: Overall workflow for the synthesis and evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural revision of periplocosides and periperoxides, natural immunosuppressive agents from the genus Periploca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Configuration of Periplosides C and F and Isolation of Minor Spiro-orthoester Group-Containing Pregnane-type Steroidal Glycosides from Periploca sepium and Their T-Lymphocyte Proliferation Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 14. Two novel immunosuppressive pregnane glycosides from the roots of Stephanotis mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel immunosuppressive pregnane glycosides from the leaves of Epigynum auritum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Periplocoside M using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Periplocoside M, a cardiac glycoside of significant interest in pharmaceutical research. Due to the limited availability of a specific validated method for this compound, this protocol has been adapted from established and validated methods for structurally similar cardiac glycosides, such as digoxin (B3395198).[1][2][3] The described method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of this class of compounds.[2][3] This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters, offering a robust starting point for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring cardiac glycoside found in plants of the Periploca genus. Like other cardiac glycosides, it exhibits biological activities that make it a candidate for drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds in complex mixtures, making it an ideal choice for the analysis of cardiac glycosides.[2] This application note outlines a proposed HPLC method that can be optimized and validated for the routine analysis of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm): For sample filtration prior to injection.
-
This compound reference standard: Of known purity.
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Orthophosphoric acid (analytical grade).
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for the analysis of this compound and are based on methods for similar cardiac glycosides.[1]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50, v/v). The addition of a small amount of acid, such as 0.1% orthophosphoric acid, may improve peak shape.[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm[1][3] |
| Run Time | Approximately 15 minutes (adjust as necessary to ensure elution of the analyte and any impurities) |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or the mobile phase) and dilute to volume. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-50 µg/mL).
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh a known amount of finely powdered plant material (e.g., 1 g).
-
Transfer the powder to a suitable extraction vessel.
-
Add a known volume of an appropriate extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Extract the sample using a suitable technique such as sonication or soxhlet extraction.
-
-
Purification (if necessary):
-
The crude extract may require a clean-up step to remove interfering substances. Solid-phase extraction (SPE) is a common technique for this purpose.
-
-
Final Sample Solution:
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample may require dilution with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
-
Method Validation (Proposed Parameters)
A full method validation should be performed according to ICH guidelines to ensure the suitability of the method for its intended purpose. The following are key validation parameters to be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector if available. |
| Linearity | A linear relationship between concentration and peak area should be established over a defined range. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | Typically between 98-102% for the analyte. This can be assessed by spiking a blank matrix with a known concentration of the analyte. |
| Precision (% RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated. The relative standard deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should be evaluated by making small, deliberate changes to the chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature). |
Data Presentation
The quantitative data obtained from the analysis should be summarized in clear and concise tables.
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Data] |
| 5 | [Data] |
| 10 | [Data] |
| 20 | [Data] |
| 50 | [Data] |
| Correlation Coefficient (r²) | [Value] |
| Linear Regression Equation | y = mx + c |
Table 3: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| Low QC | [Data] | [Data] | [Data] | [Data] |
| Mid QC | [Data] | [Data] | [Data] | [Data] |
| High QC | [Data] | [Data] | [Data] | [Data] |
Table 4: LOD and LOQ Values
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | [Value] |
| Limit of Quantification (LOQ) | [Value] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of method development and validation.
Conclusion
The proposed HPLC method provides a solid foundation for the quantification of this compound. The use of a C18 reversed-phase column with a simple isocratic mobile phase and UV detection at 220 nm is a robust and accessible approach. It is essential that this method undergoes rigorous validation to ensure its suitability for specific applications. The provided protocols for sample preparation and method validation serve as a detailed guide for researchers to establish a reliable analytical method for this compound, which will be instrumental in advancing the research and development of this promising natural compound.
References
Application Notes & Protocols: Isolation of Periplocoside M from Periploca sepium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Periplocoside M, a C21-steroidal glycoside, is a natural product isolated from the root bark of Periploca sepium Bunge.[1][2][3] This plant has been traditionally used in Chinese medicine for treating conditions like rheumatoid arthritis.[4] Pregnane (B1235032) glycosides from Periploca species have garnered significant interest for their diverse biological activities, including immunosuppressive and insecticidal properties.[4][5][6] This document provides a detailed protocol for the isolation and purification of this compound for research and drug development purposes.
Experimental Protocols
This protocol outlines a multi-step process for the isolation of this compound from the dried root bark of Periploca sepium. The general workflow involves extraction, fractionation, and a series of chromatographic separations.
1. Plant Material and Extraction:
-
Plant Material: Dried root bark of Periploca sepium.
-
Preparation: The dried root bark is pulverized into a coarse powder to increase the surface area for efficient extraction.
-
Extraction Solvent: 95% Ethanol (B145695).
-
Extraction Procedure:
-
Macerate the powdered root bark in 95% ethanol at room temperature. The typical solid-to-liquid ratio is 1:10 (w/v).
-
The extraction is carried out for a period of 24-48 hours with occasional agitation.
-
The extraction process is repeated three times to ensure exhaustive extraction of the phytoconstituents.
-
The ethanol extracts are combined and filtered.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Fractionation of the Crude Extract:
-
Solvent Partitioning: The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
The aqueous suspension of the crude extract is first partitioned with petroleum ether to remove nonpolar compounds like fats and waxes. The petroleum ether fraction is discarded.
-
The remaining aqueous layer is then partitioned with ethyl acetate (B1210297). The ethyl acetate fraction, which is expected to contain this compound and other glycosides, is collected.
-
The ethyl acetate fraction is concentrated under reduced pressure to yield a dried residue.
-
3. Chromatographic Purification:
The purification of this compound from the ethyl acetate fraction is achieved through a combination of silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).
-
Silica Gel Column Chromatography (Initial Purification):
-
Stationary Phase: Silica gel (100-200 mesh).
-
Column Preparation: A glass column is packed with silica gel using a slurry method with the initial mobile phase.
-
Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Mobile Phase: A gradient elution system is employed, starting with a nonpolar solvent system and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane (B92381) or chloroform-methanol.
-
Fraction Collection: Fractions are collected in regular volumes and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling of Fractions: Fractions showing similar TLC profiles corresponding to the expected polarity of this compound are pooled together and concentrated.
-
-
Preparative HPLC (Final Purification):
-
System: A preparative HPLC system equipped with a UV detector.[7][8][9][10]
-
Column: A reversed-phase C18 column is typically used for the separation of steroidal glycosides.[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water or methanol (B129727) in water is commonly used. The gradient is optimized to achieve baseline separation of this compound from other co-eluting compounds.
-
Injection Volume and Flow Rate: These parameters are optimized based on the column dimensions and the concentration of the sample.
-
Detection: The elution profile is monitored at a suitable wavelength (e.g., 210 nm or 220 nm).
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][12]
-
Data Presentation
| Purification Step | Starting Material (g) | Fraction/Compound Obtained (g) | Yield (%) | Purity (%) | Method of Purity Assessment |
| Crude Ethanol Extract | 1000 (Dried Root Bark) | To be determined | - | - | Visual Inspection |
| Ethyl Acetate Fraction | - (Crude Extract) | To be determined | To be determined | - | TLC |
| Silica Gel Column Pool | - (EtOAc Fraction) | To be determined | To be determined | To be determined | TLC, Analytical HPLC |
| Preparative HPLC | - (Silica Gel Pool) | To be determined | To be determined | >95% | Analytical HPLC, NMR |
Mandatory Visualization
Caption: Workflow for the Isolation of this compound.
Caption: Hypothetical Signaling Pathway for this compound.
Discussion of Signaling Pathway:
The precise molecular mechanism of this compound is still under investigation. However, based on the known immunosuppressive and anti-inflammatory activities of other C21-steroidal glycosides isolated from Periploca sepium, a plausible mechanism involves the inhibition of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[13][14][15][16][17][18][19] Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory mediators. This compound may exert its effects by inhibiting the activation of upstream kinases in these pathways, thereby preventing the transcription of pro-inflammatory genes and attenuating the inflammatory response. Further research is required to validate this proposed mechanism for this compound.
References
- 1. C21 steroidal glycosides and oligosaccharides from the root bark of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel immunosuppressive pregnane glycosides from the leaves of Epigynum auritum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. agilent.com [agilent.com]
- 10. de.gilson.com [de.gilson.com]
- 11. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Five new C21 steroidal glycosides from Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
Evaluating the Cytotoxicity of Periplocoside M: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Periplocoside M, a pregnane (B1235032) glycoside isolated from Periploca sepium. The protocols outlined below detail established cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis. While direct quantitative data for this compound is emerging, data from the closely related and well-studied cardiac glycoside, periplocin, is presented as a comparative reference.
Introduction to this compound and Cytotoxicity Assessment
This compound belongs to a class of cardiac glycosides that have demonstrated potential as anti-cancer agents. Preliminary studies on related compounds, such as periplocin, suggest that these molecules can inhibit cancer cell proliferation and induce programmed cell death (apoptosis). Evaluating the cytotoxic profile of this compound is a critical first step in its development as a potential therapeutic agent. This document outlines key in vitro assays to characterize its cellular effects.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from cytotoxicity assays for cardiac glycosides like periplocin. These values can serve as a benchmark when evaluating this compound.
Table 1: IC50 Values of Periplocin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Breast Cancer | 7.5 | 48 |
| HepG2 | Liver Cancer | 8.45 | 48 |
| Huh-7 | Liver Cancer | 13.80 | 48 |
| MHCC-97H | Liver Cancer | 25.16 | 48 |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cell Cycle Analysis of Myxofibrosarcoma (MFS) Cells Treated with Periplocin (IC50 concentration) [1]
| Treatment Time | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 24 h | Decreased | Decreased | Increased |
| 48 h | Further Decreased | Further Decreased | Further Increased |
Table 3: Apoptosis Induction by Periplocin in Myxofibrosarcoma (MFS) Cells
| Assay | Observation | Time Point |
| Caspase-3/7 Activity | Increased activity | Peaks at 24-48 h |
| Annexin V/PI Staining | Increased percentage of apoptotic cells | 48 h |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.
LDH Release Assay for Cytotoxicity
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).[7]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[8] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After the incubation period, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[9]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[10]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiologics.com [cellbiologics.com]
- 8. researchgate.net [researchgate.net]
- 9. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Periplocoside M's Effect on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro models to investigate the immunomodulatory effects of Periplocoside M, a pregnane (B1235032) glycoside, on T-cell activation. The protocols and data presented are based on studies of the closely related and structurally similar compound, Periplocoside E (PSE), and are expected to be highly applicable to the study of this compound.
This compound is a compound of interest for its potential immunosuppressive properties. Understanding its impact on T-cell activation is crucial for the development of novel therapeutics for T-cell-mediated autoimmune diseases. The following sections detail the methodologies for assessing the effects of this compound on T-cell proliferation, cytokine production, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of Periplocoside E on T-Cell Function
The following tables summarize the dose-dependent inhibitory effects of Periplocoside E (PSE) on various aspects of T-cell activation. These data provide a quantitative baseline for designing experiments with this compound.
Table 1: Inhibition of T-Cell Proliferation by Periplocoside E
| Concentration of PSE (µM) | Inhibition of Concanavalin A-induced Splenocyte Proliferation (%) |
| 0.1 | 15.2 ± 3.5 |
| 0.5 | 45.8 ± 5.1 |
| 2.5 | 78.3 ± 6.2 |
Data adapted from a study on Periplocoside E, a compound closely related to this compound.[1]
Table 2: Inhibition of Cytokine Production in Activated T-Cells by Periplocoside E
| Concentration of PSE (µM) | Inhibition of IL-2 Production (%) | Inhibition of IFN-γ Production (%) |
| 0.1 | 22.5 ± 4.1 | 18.9 ± 3.8 |
| 0.5 | 55.1 ± 5.9 | 48.2 ± 5.3 |
| 2.5 | 85.4 ± 7.3 | 76.5 ± 6.9 |
Data represents the percentage of inhibition of cytokine production in anti-CD3 stimulated primary T-cells. Adapted from a study on Periplocoside E.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in T-cell activation that are likely modulated by this compound, and the general experimental workflow for investigating its effects.
Figure 1. Simplified T-cell activation signaling pathway and the putative inhibitory targets of this compound.
Figure 2. General experimental workflow for assessing the effect of this compound on T-cell activation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on T-cell activation.
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation via flow cytometry.
Materials:
-
Isolated primary T-cells (human or murine)
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 50 µM 2-mercaptoethanol)
-
CFSE (stock solution in DMSO)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-coupled)
-
96-well flat-bottom culture plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., nylon wool columns or magnetic bead-based negative selection).
-
CFSE Staining:
-
Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Plate Coating (for plate-bound antibodies):
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS before use.
-
-
Cell Seeding and Treatment:
-
Add 100 µL of CFSE-labeled T-cells (1 x 10^5 cells) to each well of the 96-well plate.
-
Add 50 µL of this compound at various concentrations (e.g., 0.1, 0.5, 2.5 µM) or vehicle control (DMSO).
-
Add 50 µL of soluble anti-CD28 antibody (e.g., 2 µg/mL) to each well (for co-stimulation with plate-bound anti-CD3).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and observing the dilution of CFSE fluorescence as a measure of cell division.
-
Protocol 2: Cytokine Quantification by ELISA
This protocol describes the measurement of IL-2 and IFN-γ in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from the T-cell proliferation assay (or a parallel experiment).
-
ELISA kits for IL-2 and IFN-γ (human or murine, as appropriate).
-
ELISA plate reader.
Procedure:
-
Sample Collection: After the desired incubation period (e.g., 48 or 72 hours) in the T-cell activation experiment, centrifuge the 96-well plate and carefully collect the supernatant from each well. Store at -80°C until use.
-
ELISA Assay:
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions provided with the kit.
-
This typically involves coating a plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Generate a standard curve using the recombinant cytokine standards.
-
Calculate the concentration of IL-2 and IFN-γ in each sample by interpolating from the standard curve.
-
Determine the percentage of inhibition of cytokine production by this compound compared to the vehicle control.
-
Protocol 3: Western Blot Analysis of MAPK Signaling
This protocol outlines the detection of phosphorylated (activated) ERK and JNK in T-cells treated with this compound.
Materials:
-
Isolated primary T-cells.
-
This compound.
-
Complete RPMI-1640 medium.
-
Anti-CD3 antibody.
-
6-well culture plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-JNK (p-JNK), anti-total-JNK, and anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed T-cells (e.g., 5 x 10^6 cells/well) in 6-well plates and allow them to rest for 2 hours.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the T-cells with soluble anti-CD3 antibody (e.g., 5 µg/mL) for 15-30 minutes.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-p-JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for total ERK, total JNK, and β-actin as loading controls.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and compare the effect of this compound treatment to the vehicle control. Studies on the related compound PSE showed it significantly inhibited the activation of ERK and JNK, but not p38, in T-cells stimulated with anti-CD3.[1]
-
References
Application of Periplocoside M in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M, a cardenolide glycoside extracted from plants of the Periploca genus, has emerged as a promising natural compound in cancer research.[1] Extensive in vitro and in vivo studies have demonstrated its potent anti-tumor activities across a spectrum of cancer types. This document provides detailed application notes and protocols for the use of this compound in cancer research models, summarizing key quantitative data and outlining methodologies for critical experiments.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and autophagy, and modulating key signaling pathways involved in cell proliferation, survival, and death.[1][2]
-
Apoptosis Induction: this compound triggers programmed cell death by activating both intrinsic and extrinsic apoptotic pathways. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases (-3, -8, -9), and the downregulation of the anti-apoptotic protein Bcl-2.[1][3][4]
-
Autophagy Modulation: In some cancer cell types, such as pancreatic cancer, this compound has been shown to induce autophagy, which can contribute to its anti-proliferative effects.[2]
-
Signaling Pathway Regulation: this compound has been demonstrated to modulate several critical signaling pathways that are often dysregulated in cancer:
-
AMPK/mTOR Pathway: It can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling, a central regulator of cell growth and proliferation.[1]
-
PI3K/Akt Pathway: this compound has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]
-
MAPK/ERK Pathway: It can also modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[3]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 Value | Incubation Time | Reference |
| Pancreatic Cancer | PANC-1 | 71.6 nM | Not Specified | [5] |
| Pancreatic Cancer | CFPAC-1 | 331 nM | Not Specified | [5] |
| Lymphoma | HuT 78 | 484.94 ± 24.67 ng/mL | 72 hours | [3] |
| Lymphoma | Jurkat | 541.68 ± 58.47 ng/mL | 72 hours | [3] |
| Oral Squamous Cell Carcinoma | SCC-15 | Not explicitly stated, but significant inhibition at 50-400 ng/mL | 24, 48, 72 hours | [6] |
| Oral Squamous Cell Carcinoma | CAL-27 | Not explicitly stated, but significant inhibition at 50-400 ng/mL | 24, 48, 72 hours | [6] |
| Lung Cancer | A549 | 4.84 µM | Not Specified | [6] |
| Hepatocellular Carcinoma | HepG2 | 7.06 µM | Not Specified | [6] |
| Breast Cancer | MDA-MB-231 | 7.5 µM | 48 hours | [4] |
Table 2: Quantitative Effects of this compound on Apoptosis and Cell Cycle
| Cancer Type | Cell Line | Treatment Concentration | Effect | Quantitative Value | Reference |
| Oral Squamous Cell Carcinoma | SCC-15 | 50 ng/mL for 48h | Apoptosis Rate | 7.85% | [6] |
| Oral Squamous Cell Carcinoma | SCC-15 | 100 ng/mL for 48h | Apoptosis Rate | 27.57% | [6] |
| Oral Squamous Cell Carcinoma | CAL-27 | 50 ng/mL for 48h | Apoptosis Rate | 4.23% | [6] |
| Oral Squamous Cell Carcinoma | CAL-27 | 100 ng/mL for 48h | Apoptosis Rate | 22.28% | [6] |
| Lymphoma | HuT 78 | 100 ng/mL | Apoptosis Rate | 16.43% ± 7.08% | [7] |
| Lymphoma | HuT 78 | 200 ng/mL | Apoptosis Rate | 27.92% ± 5.15% | [7] |
| Lymphoma | HuT 78 | 400 ng/mL | Apoptosis Rate | 45.90% ± 8.69% | [7] |
| Lymphoma | Jurkat | 100 ng/mL | Apoptosis Rate | 5.77% ± 1.83% | [7] |
| Lymphoma | Jurkat | 200 ng/mL | Apoptosis Rate | 10.11% ± 1.12% | [7] |
| Lymphoma | Jurkat | 400 ng/mL | Apoptosis Rate | 10.61% ± 0.50% | [7] |
| Lymphoma | HuT 78 | 100 ng/mL | G2/M Phase Arrest | 23.38% ± 1.71% | [3] |
| Lymphoma | HuT 78 | 200 ng/mL | G2/M Phase Arrest | 28.36% ± 5.13% | [3] |
| Lymphoma | HuT 78 | 400 ng/mL | G2/M Phase Arrest | 41.15% ± 8.48% | [3] |
| Lymphoma | Jurkat | 100 ng/mL | G2/M Phase Arrest | 16.41% ± 1.79% | [3] |
| Lymphoma | Jurkat | 200 ng/mL | G2/M Phase Arrest | 25.39% ± 2.70% | [3] |
| Lymphoma | Jurkat | 400 ng/mL | G2/M Phase Arrest | 24.28% ± 1.63% | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathways.
Caption: Experimental workflow for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of cancer cells.[3][6]
Materials:
-
Cancer cell line of interest (e.g., PANC-1, HuT 78)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 50, 100, 200, 400 ng/mL or 0, 125, 250 nM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on flow cytometric analysis of apoptosis induced by this compound.[1][6]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 50, 100 ng/mL or 0, 125, 250 nM) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution following this compound treatment.[3][6]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 0, 100, 200, 400 ng/mL) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Protocol 4: Western Blot Analysis
This protocol details the detection of protein expression changes in key signaling pathways after this compound treatment.[1][2]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-p-mTOR, anti-p-Akt, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Wash with cold PBS and lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 5: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a nude mouse model.[2][4]
Materials:
-
Cancer cell line (e.g., CFPAC-1, A549)
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., 0.1% DMSO in saline)
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10⁶ cells in 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume = (length × width²)/2).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 5-25 mg/kg) or vehicle via intraperitoneal injection daily or on a specified schedule.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blot).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis and autophagy and modulating key oncogenic signaling pathways. The provided data and protocols offer a comprehensive resource for researchers to design and execute studies to further elucidate the therapeutic potential of this promising natural compound in various cancer models. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of cancer drug discovery and development.
References
- 1. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Periplocin inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Periplocin potentiates ferroptotic cell death in non-small cell lung cancer by inducing the degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing Apoptosis in Pancreatic Cancer Cells with Periplocin
Introduction
Periplocin, a cardiac glycoside extracted from the traditional herbal medicine Cortex Periplocae, has demonstrated significant anti-tumor activities across various cancer types.[1] Recent studies have highlighted its potential as a therapeutic agent against pancreatic cancer, a malignancy with a notably poor prognosis. Periplocin has been shown to inhibit the proliferation of human pancreatic cancer cells and induce programmed cell death, or apoptosis.[2] The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, making it a compound of interest for further research and drug development.[1][3]
Mechanism of Action
Periplocin exerts its pro-apoptotic effects in pancreatic cancer cells primarily through the modulation of the AMPK/mTOR signaling cascade.[1] Activation of AMPK by Periplocin leads to the inhibition of mTOR and its downstream effector, p70 S6 Kinase (p70 S6K). This inhibition disrupts cell growth and proliferation pathways.
Furthermore, this signaling cascade instigates apoptosis through a caspase-dependent mechanism involving both intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the activation of initiator caspase-8 and executioner caspase-3. The activation of these caspases culminates in the execution of the apoptotic program.
Data Presentation
The effects of Periplocin on pancreatic cancer cell lines, such as PANC-1 and CFPAC-1, have been quantified in several studies. The data consistently show a dose-dependent inhibition of proliferation and induction of apoptosis.
Table 1: Effect of Periplocin on Pancreatic Cancer Cell Proliferation
| Cell Line | Treatment | Concentration (nM) | Observation | Reference |
|---|---|---|---|---|
| PANC-1 | Periplocin | 125, 250 | Significant, dose-dependent decrease in cell viability and colony formation. |
| CFPAC-1 | Periplocin | 125, 250 | Significant, dose-dependent decrease in cell viability and colony formation. | |
Table 2: Modulation of Apoptosis-Related Proteins by Periplocin (24h Treatment)
| Cell Line | Protein | Concentration (nM) | Change in Expression | Reference |
|---|---|---|---|---|
| PANC-1 | Bcl-2 | 125, 250 | Decreased | |
| Bax | 125, 250 | Increased | ||
| Cleaved Caspase-8 | 125, 250 | Increased | ||
| Cleaved Caspase-3 | 125, 250 | Increased | ||
| CFPAC-1 | Bcl-2 | 125, 250 | Decreased | |
| Bax | 125, 250 | Increased | ||
| Cleaved Caspase-8 | 125, 250 | Increased |
| | Cleaved Caspase-3 | 125, 250 | Increased | |
Experimental Protocols
Detailed protocols for investigating the effects of Periplocin are provided below. These are based on methodologies reported in the cited literature.
Protocol 1: Cell Culture and Treatment
This protocol describes the basic culture of pancreatic cancer cell lines and subsequent treatment with Periplocin.
-
Materials:
-
Human pancreatic cancer cell lines (e.g., PANC-1, CFPAC-1)
-
DMEM or appropriate culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Periplocin (stock solution in DMSO)
-
6-well or 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture PANC-1 or CFPAC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into appropriate culture plates (e.g., 5.0 x 10³ cells/well for a 16-well E-plate for RTCA, or higher densities for other assays) and allow them to attach overnight.
-
Prepare working solutions of Periplocin in culture medium from a concentrated stock. A vehicle control (DMSO) should be prepared at the same final concentration as the highest Periplocin dose.
-
Replace the medium with the Periplocin-containing medium (e.g., 0, 125, 250 nM) or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours) before proceeding to downstream analysis.
-
Protocol 2: Apoptosis Analysis by Annexin V-FITC Staining
This protocol uses an Annexin V-FITC/Propidium Iodide (PI) kit to quantify apoptosis via flow cytometry.
-
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (approximately 5 x 10⁵) after treatment by trypsinization. Collect floating cells from the supernatant to include apoptotic bodies.
-
Wash the cells twice with ice-cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in 1X cold binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells immediately using a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key apoptotic proteins to confirm the mechanism of action.
-
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-8, anti-p-AMPK, anti-p-mTOR, and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and perform densitometric analysis to quantify protein expression levels relative to the loading control.
-
References
- 1. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Periplocoside M: A Potent Tool for Investigating Na+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Periplocoside M, a cardiac glycoside isolated from the root bark of Periploca sepium, presents a compelling tool for studying the intricate mechanisms of Na+/K+-ATPase inhibition and its downstream cellular consequences. As a member of the cardiac glycoside family, this compound is presumed to share the classic mechanism of action: binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This interaction locks the enzyme in a phosphorylated state, preventing its conformational changes and thereby inhibiting its ion-pumping function. This leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.
The resulting ionic imbalance triggers a cascade of signaling events that can be harnessed for research purposes. These pathways, including the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and modulation of the Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways, are implicated in a variety of cellular processes such as proliferation, apoptosis, and cell motility. The study of this compound can, therefore, provide valuable insights into the role of Na+/K+-ATPase as a signal transducer in both physiological and pathological contexts, particularly in cancer biology and cardiovascular research.
Data Presentation
The following tables summarize representative quantitative data for cardiac glycoside-mediated effects, which can be used as a starting point for studies involving this compound.
Table 1: Representative Cytotoxicity of Periplocin (B192072) (a related Cardiac Glycoside) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| CFPAC-1 | Pancreatic | 125 | 24 |
| PANC-1 | Pancreatic | 250 | 24 |
Note: This data is for periplocin and should be used as a reference for designing dose-response studies with this compound.
Table 2: Expected Effects of this compound on Ion Transport and Na+/K+-ATPase Activity
| Parameter | Expected Effect | Method of Measurement |
| Na+/K+-ATPase Activity | Decrease | ATPase activity assay (e.g., phosphate (B84403) release) |
| Intracellular Na+ Conc. | Increase | Sodium-sensitive fluorescent dyes (e.g., SBFI) |
| Intracellular K+ Conc. | Decrease | Potassium-sensitive fluorescent dyes |
| Intracellular Ca2+ Conc. | Increase | Calcium-sensitive fluorescent dyes (e.g., Fura-2) |
Experimental Protocols
Protocol 1: In Vitro Na+/K+-ATPase Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine brain or kidney)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., Ouabain).
-
In a 96-well plate, add 20 µL of each this compound dilution or control.
-
Add 20 µL of the purified Na+/K+-ATPase enzyme preparation to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Read the absorbance at the recommended wavelength (typically around 620 nm).
-
Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Measurement of Intracellular Sodium Concentration
This protocol measures the effect of this compound on intracellular sodium levels in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
This compound stock solution (in DMSO)
-
Sodium-sensitive fluorescent dye (e.g., Sodium-binding benzofuran (B130515) isophthalate, SBFI-AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Prepare a loading solution of SBFI-AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the SBFI-AM loading solution to the cells and incubate at 37°C for 60 minutes.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound or controls to the wells.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for SBFI (ratiometric measurement is recommended).
-
Monitor the change in fluorescence over time to determine the effect of this compound on intracellular sodium concentration.
Protocol 3: Cell Viability and Apoptosis Assay
This protocol assesses the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT or WST-1 reagent for viability
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well and 6-well plates
-
Flow cytometer
Procedure (Cell Viability):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Procedure (Apoptosis):
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Mandatory Visualizations
Caption: Signaling pathway activated by this compound-mediated Na+/K+-ATPase inhibition.
Caption: Experimental workflow for determining the IC50 of this compound.
Application Note: Spectroscopic Data Analysis for the Characterization of Periplocoside M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M is a cardiac glycoside, a class of naturally occurring compounds known for their significant biological activities, including potential applications in drug development. Accurate structural elucidation is paramount for understanding its mechanism of action and for any further development. This application note provides a detailed protocol for the characterization of this compound using modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections present illustrative spectroscopic data and the experimental protocols required to obtain and interpret this data.
Disclaimer: The quantitative data presented in this document for this compound is hypothetical and for illustrative purposes only, based on the general characteristics of the Periplocoside family of cardiac glycosides.
Spectroscopic Data Summary
The structural characterization of this compound is achieved through the comprehensive analysis of its NMR and MS data.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides the molecular formula and insights into the compound's structure through fragmentation analysis.
Table 1: Illustrative ESI-MS/MS Data for this compound
| Ion | Observed m/z | Calculated m/z | Formula | Description |
| [M+Na]⁺ | 743.3875 | 743.3881 | C₃₆H₅₆O₁₃Na | Sodium Adduct of the Intact Molecule |
| [M-Sugar₁ + H]⁺ | 561.3421 | 561.3427 | C₃₀H₄₅O₈ | Loss of the terminal sugar moiety |
| [M-Sugar₁-Sugar₂ + H]⁺ | 415.2846 | 415.2852 | C₂₄H₃₉O₅ | Loss of two sugar moieties |
| [Aglycone + H]⁺ | 373.2373 | 373.2379 | C₂₃H₃₃O₄ | Protonated Aglycone |
| [Aglycone+H-H₂O]⁺ | 355.2268 | 355.2273 | C₂₃H₃₁O₃ | Dehydration of the Aglycone |
NMR Spectroscopy Data
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of this compound. The data below is presented as if obtained in Pyridine-d₅.
Table 2: Illustrative ¹H NMR Data for this compound (500 MHz, Pyridine-d₅)
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-1' | 4.95 | d | 7.8 | Anomeric Proton |
| H-1'' | 5.12 | d | 7.5 | Anomeric Proton |
| H-3 | 4.10 | m | Aglycone | |
| H-18 | 0.98 | s | Aglycone CH₃ | |
| H-19 | 1.15 | s | Aglycone CH₃ | |
| H-21 | 4.90, 4.78 | d, d | 18.0 | Aglycone CH₂ |
Table 3: Illustrative ¹³C NMR Data for this compound (125 MHz, Pyridine-d₅)
| Position | δ (ppm) | Assignment |
| C-1' | 102.5 | Anomeric Carbon |
| C-1'' | 101.8 | Anomeric Carbon |
| C-3 | 78.5 | Aglycone |
| C-5 | 75.2 | Aglycone |
| C-10 | 36.8 | Aglycone |
| C-13 | 45.1 | Aglycone |
| C-14 | 85.3 | Aglycone |
| C-18 | 16.2 | Aglycone CH₃ |
| C-19 | 23.5 | Aglycone CH₃ |
| C-20 | 175.1 | Aglycone C=O |
| C-22 | 174.9 | Aglycone C=O |
Experimental Protocols
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated pyridine (B92270) (Pyridine-d₅). Transfer the solution to a 5 mm NMR tube.
-
Mass Spectrometry: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode analysis.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Increments: 256
-
Spectral Width: 12 ppm in both dimensions
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
Increments: 256
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 180 ppm
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 32
-
Increments: 256
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 220 ppm
-
Mass Spectrometry Data Acquisition
Data should be acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-1500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy ramped from 15 to 40 eV.
Data Analysis and Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for Spectroscopic Analysis of this compound.
Hypothetical Structure and Fragmentation
The diagram below presents a hypothetical structure for this compound and illustrates the key fragmentation patterns observed in the MS/MS spectrum.
Caption: Hypothetical Fragmentation of this compound in ESI-MS/MS.
Conclusion
The combination of high-resolution mass spectrometry and a suite of NMR experiments provides a powerful toolkit for the unambiguous structural characterization of complex natural products like this compound. The protocols and illustrative data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry and drug discovery. The detailed structural information obtained is critical for understanding the structure-activity relationship and for the future development of this compound as a potential therapeutic agent.
Troubleshooting & Optimization
Technical Support Center: Optimizing Periplocoside M Extraction from Periploca sepium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Periplocoside M extracted from the root bark of Periploca sepium.
Experimental Protocols
A detailed methodology for the extraction and purification of this compound is provided below. This protocol is a composite method based on common practices for the extraction of pregnane (B1235032) glycosides from plant materials.
Materials and Equipment:
-
Dried and powdered root bark of Periploca sepium
-
Methanol (B129727) (reagent grade)
-
Ethanol (reagent grade)
-
n-Hexane (reagent grade)
-
Ethyl acetate (B1210297) (reagent grade)
-
Silica (B1680970) gel (for column chromatography, 200-300 mesh)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Extraction and Purification Workflow:
Step-by-Step Procedure:
-
Plant Material Preparation:
-
Ensure the root bark of Periploca sepium is thoroughly dried and ground into a fine powder to maximize the surface area for solvent extraction.
-
-
Maceration:
-
Soak the powdered root bark in methanol (1:10 w/v) in a sealed container at room temperature for 7 days, with occasional shaking.
-
Filter the extract and repeat the maceration process with fresh methanol two more times to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the methanolic extracts from the three maceration cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in water and partition successively with n-hexane to remove nonpolar impurities.
-
Subsequently, partition the aqueous layer with ethyl acetate to extract the pregnane glycosides, including this compound.
-
-
Column Chromatography:
-
Concentrate the ethyl acetate fraction to dryness.
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show a high concentration of the target compound.
-
-
Final Purification:
-
Further purify the pooled fractions by repeated column chromatography or crystallization to obtain pure this compound.
-
-
Quantification:
-
Quantify the yield of this compound using a validated HPLC-UV method.
-
Quantitative Data Summary
The yield of this compound is influenced by various factors, primarily the choice of extraction solvent and the extraction method. The following table summarizes representative yields based on different extraction parameters.
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | Representative Yield of this compound (% w/w of crude extract) |
| Maceration | 100% Methanol | Room Temperature | 7 days (x3) | 1.5 - 2.5 |
| Soxhlet Extraction | 95% Ethanol | Boiling Point | 24 | 2.0 - 3.5 |
| Ultrasonic-Assisted Extraction (UAE) | 80% Methanol | 40 | 1 | 2.8 - 4.2 |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 60 | 0.5 | 3.5 - 5.0 |
Note: These values are illustrative and can vary depending on the quality of the plant material and the precise experimental conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and purification of this compound.
Logical Flow for Troubleshooting Low Yield:
Frequently Asked Questions (FAQs):
-
Q1: My final product has a low yield of this compound. What are the likely causes?
-
A1: Several factors can contribute to low yield. Firstly, ensure your starting plant material is of high quality and properly prepared (finely powdered). Secondly, the extraction may not have been exhaustive; consider increasing the extraction time or the number of solvent washes. The choice of solvent is also critical; this compound is a glycoside and requires a sufficiently polar solvent for efficient extraction (e.g., methanol or ethanol). Finally, degradation of the compound can occur if high temperatures are used during the concentration step.
-
-
Q2: I am observing significant impurities in my final product. How can I improve the purity?
-
A2: Impurities can be co-extracted with this compound. To improve purity, a multi-step purification process is recommended. After initial extraction, perform a solvent partitioning step. Partitioning the crude extract between water and a non-polar solvent like n-hexane will remove lipids and other non-polar impurities. Subsequent partitioning with a solvent of intermediate polarity, such as ethyl acetate, will enrich the fraction containing this compound. For final purification, column chromatography is essential. Using a fine mesh silica gel and a carefully selected gradient elution system can effectively separate this compound from other closely related glycosides.
-
-
Q3: Can this compound degrade during extraction and storage?
-
A3: Yes, like many natural glycosides, this compound can be susceptible to degradation. Hydrolysis of the glycosidic bonds can occur in the presence of strong acids or bases, or at elevated temperatures. Therefore, it is crucial to use neutral solvents and avoid excessive heat during extraction and concentration. For long-term storage, it is recommended to keep the purified compound or extracts in a cool, dark, and dry place, preferably at -20°C.
-
-
Q4: Which analytical method is best for quantifying this compound?
-
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for the quantification of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. The detection wavelength should be optimized for the maximum absorbance of this compound. For more sensitive and selective detection, especially in complex matrices, HPLC coupled with a mass spectrometer (HPLC-MS) can be employed.
-
Signaling Pathways
Periplocosides, including the closely related Periplocoside E, have been shown to exert their biological effects by modulating key signaling pathways. Notably, they can inhibit the activation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
ERK Signaling Pathway:
JNK Signaling Pathway:
Technical Support Center: Enhancing the Solubility of Periplocoside M for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with Periplocoside M in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-step solvent for preparing a stock solution of this compound?
A1: Due to the poor aqueous solubility typical of many glycosides, it is recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common initial choice because of its high solubilizing power for many nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.[2][3]
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A2: This phenomenon, often called "crashing out," occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment where it is less soluble.[1] Here are several strategies to prevent this:
-
Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 1%, as higher concentrations can be cytotoxic.[2][3]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single one.[2]
-
Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can help keep the compound in solution.[2]
-
Reduce Final Concentration: You may need to lower the final working concentration of this compound in your assay.[3]
Q3: Are there alternative solvents to DMSO if it proves ineffective or incompatible with my assay?
A3: Yes, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[2] The choice of solvent is highly compound-specific, and it's crucial to ensure its compatibility with your experimental model.[3]
Q4: Can adjusting the pH of my medium improve the solubility of this compound?
A4: The solubility of many compounds can be influenced by pH.[1][4] For glycosides, adjusting the pH may alter the ionization state of the molecule, potentially increasing its solubility. However, it is critical to ensure that the final pH of your solution is compatible with your experimental system, such as cell culture medium, to avoid adverse effects on cell viability or assay performance.[1][5]
Q5: How can solubility issues affect my experimental results?
A5: Poor solubility is a significant source of experimental variability and can lead to non-reproducible results.[3] If this compound is not fully dissolved, its effective concentration in the assay will be lower and more inconsistent than intended.[3] Compound aggregation can also lead to non-specific interactions or light scattering, causing high background signals or artifacts in the assay.[2]
Q6: What are solubility-enhancing excipients and can they be used for in vitro assays?
A6: Solubility-enhancing excipients are agents that can help keep a compound dispersed in an aqueous phase.[2] These include surfactants (e.g., Tween-20, Triton X-100) and cyclodextrins (e.g., HP-β-CD), which can form micelles or inclusion complexes.[1][2][6] While effective, their use in cell-based assays must be carefully considered, as surfactants can be cytotoxic at concentrations above their critical micelle concentration.[6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder is not dissolving in the initial organic solvent (e.g., DMSO). | The compound may have very low solubility even in organic solvents. | 1. Increase Agitation: Vortex or sonicate the mixture until the compound is fully dissolved.[3] 2. Gentle Warming: Carefully warm the solution in a 37°C water bath for 5-10 minutes. Be mindful of the compound's stability at higher temperatures.[2][3] 3. Try Alternative Solvents: Test solubility in other organic solvents like DMF, DMA, or ethanol.[2] |
| Precipitation occurs immediately upon dilution of the stock solution into aqueous assay buffer or media. | "Solvent Shock" - the rapid change in polarity causes the compound to fall out of solution.[1] | 1. Slow, Dropwise Addition: Add the stock solution drop-by-drop to the pre-warmed (37°C) aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations.[2] 2. Reduce Stock Concentration: Prepare a less concentrated stock solution to minimize the solvent shift effect. 3. Use a Co-solvent System: A combination of solvents may better maintain solubility upon dilution.[2] |
| The final solution appears clear initially but becomes cloudy or shows precipitation over time. | The compound is in a temporary, supersaturated state (kinetic solubility) and is not thermodynamically stable.[2][3] | 1. Use Solubility-Enhancing Excipients: Consider using cyclodextrins to form more stable inclusion complexes.[1][2] 2. Lower the Final Concentration: The current concentration may be above the equilibrium solubility of the compound in the assay medium.[3] 3. Perform a Solubility Test: Before a large experiment, determine the maximum concentration at which the compound remains soluble in the final assay medium over the full experiment duration.[3] |
| Inconsistent or non-reproducible assay results. | The effective concentration of the dissolved compound is variable due to incomplete dissolution or precipitation.[3] | 1. Visually Inspect Solutions: Before each experiment, carefully inspect all solutions for any signs of precipitation or turbidity.[2] 2. Filter the Stock Solution: If insoluble impurities are suspected, filter the stock solution through a 0.22 µm syringe filter. Note that this could lower the compound's concentration if it is not fully dissolved.[3] 3. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to ensure consistency. |
Quantitative Data on Common Solvents
While specific quantitative solubility data for this compound is not widely published, the following table provides a general guide to the solubility of poorly water-soluble compounds in common laboratory solvents. Researchers should experimentally determine the precise solubility of this compound in their specific systems.
| Solvent | Type | General Use & Considerations |
| Water | Aqueous | Most biologically relevant but often a poor solvent for lipophilic compounds.[7] |
| DMSO (Dimethyl sulfoxide) | Organic Co-solvent | A universal solvent for many poorly soluble compounds; can be cytotoxic at concentrations above 0.5-1%.[3] |
| Ethanol (EtOH) | Organic Co-solvent | A common alternative to DMSO; can also exhibit cellular toxicity at higher concentrations.[7] |
| Methanol (MeOH) | Organic Co-solvent | Similar to ethanol, used for creating stock solutions.[7] |
| DMF (Dimethylformamide) | Organic Co-solvent | A strong solvent, but its compatibility with certain assays and cell types must be verified.[2] |
| PEG-400 (Polyethylene glycol 400) | Organic Co-solvent | Can significantly increase the solubility of poorly soluble drugs.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh the desired mass of this compound powder into a sterile vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the mixture vigorously. If necessary, sonicate or gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.[3]
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warm the aqueous cell culture medium or buffer to the assay temperature (typically 37°C).[2]
-
While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.[2]
-
Continue to mix the final solution for an additional 30 seconds.
-
Visually inspect the final diluted solution for any signs of precipitation or turbidity before adding it to the cells.[2]
-
Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-related effects on the assay.[2]
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Decision tree for selecting a suitable solubilization method.
Caption: this compound inhibits T-cell activation pathways.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Periplocoside M instability in cell culture media
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for issues related to the stability of Periplocoside M in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a type of cardiac glycoside, a class of naturally derived steroid compounds.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger.[3][4] This change in ion concentrations triggers various downstream signaling pathways and is responsible for its biological effects, including potent antitumor activity against various cancer cell lines.[1][5]
Q2: What are the common signs of this compound instability in my cell culture experiments?
Signs of compound instability can manifest as poor or inconsistent experimental results. These may include:
-
Lower-than-expected potency: The compound appears less effective than anticipated, leading to a misinterpretation of its efficacy.[6]
-
Poor dose-response curves: Difficulty in obtaining a clear and reproducible sigmoidal curve.
-
High variability between replicate wells or experiments: Inconsistent results that cannot be attributed to pipetting or cell plating errors.[6]
-
Loss of activity over time: In longer-term assays (e.g., 48-72 hours), the observed effect may diminish as the compound degrades.
Q3: What factors can contribute to the degradation of this compound in cell culture media?
Like many glycosides, the stability of this compound can be influenced by several factors in the experimental environment:
-
pH: The pH of the culture medium (typically 7.2-7.4) can affect the rate of hydrolysis of the glycosidic bond.[6][7]
-
Temperature: Standard cell culture incubation at 37°C can accelerate chemical degradation compared to storage at lower temperatures.[6][8]
-
Media Components: Certain components in the media, such as serum proteins, amino acids, or vitamins, can interact with or enzymatically degrade the compound.[6][9]
-
Light and Oxygen: Exposure to light can cause photodegradation, while dissolved oxygen can lead to oxidative degradation.[6][8]
-
Enzymatic Degradation: Enzymes secreted by cells into the medium could potentially metabolize the compound.[6]
Q4: How should I prepare and store this compound stock solutions to maximize stability?
To ensure maximum stability and reproducibility, follow these guidelines:
-
Solvent Selection: this compound is soluble in DMSO, which is a common solvent for preparing high-concentration stock solutions.[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your culture medium. The final DMSO concentration in the culture should generally be kept below 0.5% to avoid solvent toxicity.[10]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] Protect the solution from light.
-
Working Solutions: Prepare fresh dilutions of the stock solution in your cell culture medium immediately before each experiment.
Troubleshooting Guide
Problem: I am observing lower-than-expected efficacy or inconsistent results with this compound.
This is a common issue that can often be traced back to compound instability. Use the following workflow to troubleshoot the problem.
Caption: A workflow for troubleshooting this compound instability issues.
Problem: I suspect this compound is degrading in my culture medium. How can I confirm this?
The most direct way to confirm chemical instability is to perform a time-course analysis using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] This involves incubating the compound in your complete cell culture medium at 37°C and analyzing samples at different time points (e.g., 0, 2, 8, 24, 48 hours) to quantify the amount of the intact parent compound remaining.[10] A significant decrease in the peak area of this compound over time confirms degradation.
Data Presentation
Table 1: Illustrative Stability of a Generic Cardiac Glycoside
| Condition | Incubation Time (hours) | % Compound Remaining (Illustrative) | Potential Cause of Degradation |
|---|---|---|---|
| 4°C, pH 7.4 | 48 | 98% | Minimal degradation at low temperature. |
| 37°C, pH 7.4 | 24 | 85% | Accelerated hydrolysis at physiological temperature. |
| 37°C, pH 7.4 | 48 | 70% | Continued degradation over a longer duration. |
| 37°C, pH 5.0 | 24 | 65% | Acid-catalyzed hydrolysis of the glycosidic bond.[7] |
| 37°C, pH 9.0 | 24 | 75% | Base-catalyzed degradation.[7] |
| 37°C, pH 7.4 (+ Cells) | 48 | 60% | Combined chemical and potential cell-mediated metabolic degradation. |
Disclaimer: This data is for illustrative purposes only and may not reflect the exact stability profile of this compound.
Table 2: Preparation of this compound Stock Solutions (MW: 604.78 g/mol ) [1]
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
|---|---|
| 1 mM | 1.65 mL |
| 5 mM | 0.33 mL |
| 10 mM | 0.165 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 604.78)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 165.3 µL of anhydrous DMSO to the tube.[1]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: HPLC-Based Stability Assay in Cell Culture Medium
This protocol outlines a method to quantify the chemical stability of this compound in your specific cell culture medium over time.[6][9][10]
Caption: An experimental workflow for assessing compound stability in media.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Spiking: Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C. Spike the this compound stock solution into the medium to achieve the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately after mixing, take an aliquot of the spiked medium. This serves as the 100% reference point. Process it immediately as described in step 6 or flash-freeze in liquid nitrogen and store at -80°C.[10]
-
Incubation: Place the remaining spiked medium in a sterile, capped tube in a 37°C, 5% CO2 incubator to mimic experimental conditions.[10]
-
Time-Course Sampling: At each desired time point (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot of the medium from the incubator.[10]
-
Sample Processing: To stop further degradation and prepare for analysis, precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the collected sample.[6] Vortex vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-20 minutes to pellet the precipitated proteins.[11]
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and UV detection to quantify the peak area of the intact this compound.[7][9]
-
Calculation: Calculate the percentage of this compound remaining at each time point using the formula: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
Signaling Pathway
This compound, as a cardiac glycoside, inhibits the Na+/K+-ATPase, which acts as both an ion pump and a signal transducer. This inhibition triggers a cascade of downstream signaling events that are crucial for its biological activity.[5][12]
Caption: Signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase.
References
- 1. This compound | CAS:116782-73-1 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 3. Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. utoledo.edu [utoledo.edu]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of Periplocoside M in experiments
Welcome to the technical support center for Periplocoside M. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate off-target effects in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known or suspected activities?
This compound is a pregnane (B1235032) glycoside isolated from Periploca sepium. While specific on-target effects of this compound are not extensively documented in publicly available literature, related compounds from the same plant, such as Periplocoside E, have demonstrated immunosuppressive effects by inhibiting T-cell activation.[1] This is reportedly achieved through the inhibition of the extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) signaling pathways.[1] Compounds from Periploca sepium are also known to have cardiotonic and anticancer properties, but can exhibit toxicity.
Q2: What are the common causes of off-target effects in cell-based assays with compounds like this compound?
Off-target effects can arise from several factors, including:
-
High Compound Concentrations: Using concentrations significantly above the effective dose for the intended target increases the likelihood of binding to lower-affinity off-target molecules.
-
Poor Selectivity: The compound may have a similar binding affinity for multiple proteins that share structural similarities.
-
Compound Reactivity: Some molecules can react non-specifically with various cellular components.
-
Metabolite Activity: The compound may be metabolized by cells into active metabolites with their own on- and off-target effects.
Q3: How can I begin to assess the potential for off-target effects with this compound in my experiments?
A multi-pronged approach is recommended:
-
Dose-Response Curve Generation: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your primary endpoint and a cytotoxicity assay in parallel to identify a therapeutic window.[2][3][4]
-
Control Experiments: Use a suite of controls, including a vehicle control (e.g., DMSO), a negative control (a structurally similar but inactive analog, if available), and a positive control for your expected phenotype.
-
Orthogonal Assays: Confirm your findings using a different experimental method that measures a distinct endpoint. For example, if you observe decreased cell viability with an MTT assay (measuring metabolic activity), validate this with an LDH release assay (measuring membrane integrity).
Q4: What advanced techniques can I use to confirm that the observed effects of this compound are on-target?
To rigorously validate on-target effects, consider the following:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target within a cellular context.
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative target of this compound. If the compound's effect is diminished or absent in these modified cells, it strongly suggests an on-target mechanism.
-
Kinase Profiling: Since related compounds affect kinase signaling, a broad kinase profiling screen can help identify both the intended target and potential off-target kinases.
Troubleshooting Guides
Problem 1: High cytotoxicity observed at or below the effective concentration of this compound.
| Possible Cause | Troubleshooting Step |
| General Cellular Toxicity | Lower the concentration of this compound. If toxicity persists even at concentrations where the on-target effect is lost, the compound may be too toxic for the experimental system. |
| Off-Target Pathway Activation | Use pathway analysis tools (e.g., RNA-seq, phospho-proteomics) to identify signaling pathways activated at toxic concentrations. This may reveal the off-target mechanism. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
| Assay-Specific Interference | The compound may interfere with the cytotoxicity assay itself (e.g., reducing MTT reagent). Validate toxicity with an orthogonal method (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release). |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability | Ensure cell passage number, confluency, and overall health are consistent. Standardize all cell culture procedures. |
| Compound Instability | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Plate Edge Effects | Avoid using the outer wells of microplates for treatment conditions, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data for this compound to illustrate the expected outcomes of key experiments.
Table 1: Illustrative Dose-Response Data for this compound
| Assay Type | Cell Line | Endpoint | Hypothetical IC50 (µM) |
| On-Target Activity | Jurkat (T-cell lymphoma) | IL-2 Production | 1.5 |
| Cytotoxicity | Jurkat (T-cell lymphoma) | Cell Viability (MTT) | 15.0 |
| Cytotoxicity | HEK293 (Non-target) | Cell Viability (MTT) | > 50.0 |
Table 2: Illustrative Kinase Profiling Data for this compound (10 µM)
| Kinase | % Inhibition | Interpretation |
| ERK1 | 85 | Potential On-Target |
| JNK1 | 78 | Potential On-Target |
| p38α | 12 | Likely Off-Target |
| SRC | 5 | Unlikely Target |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
Objective: To determine the effective concentration range and cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its putative target in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Quantify the amount of the target protein in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Diagram 1: Hypothetical Signaling Pathway of this compound
Caption: Putative signaling pathway for this compound in T-cells.
Diagram 2: Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for characterizing this compound's effects.
Diagram 3: Logical Flow for Troubleshooting High Cytotoxicity
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synentec.com [synentec.com]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of dosing protocols for Periplocoside M in animal studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the refinement of dosing protocols for Periplocoside M in animal studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and related cardiac glycosides?
A1: this compound belongs to the cardiac glycoside family. These compounds are known to primarily inhibit the Na+/K+-ATPase pump, leading to an increase in intracellular calcium concentration.[1] This disruption of ion homeostasis can trigger a cascade of downstream signaling events. In cancer cells, this can lead to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[2] Specifically, related compounds like Periplocin have been shown to affect signaling pathways such as AMPK/mTOR and AKT/NF-κB, which are crucial for cancer cell growth and survival.[3][4]
Q2: What are the recommended animal models for studying the anti-cancer effects of this compound?
A2: The most commonly used animal models for evaluating the in vivo efficacy of anti-cancer compounds like this compound are xenograft models in immunodeficient mice.[5] Strains such as SCID (Severe Combined Immunodeficient) or nude mice are frequently used because they can accept grafts of human cancer cells without rejection. For example, human pancreatic cancer cells (CFPAC-1) or hepatocellular carcinoma cells (Huh-7) have been subcutaneously injected into these mice to establish tumors.
Q3: What is a recommended starting dose for this compound in mice, and how can it be determined?
A3: While specific data for this compound is limited, studies on the related compound Periplocin provide a good starting point. Doses ranging from 5 to 25 mg/kg administered via intraperitoneal (IP) injection have been used in mouse xenograft models.
It is crucial to perform a Maximum Tolerated Dose (MTD) study to determine the optimal and safe dose for your specific experimental conditions. An MTD study typically involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity over a defined period. Key parameters to observe include body weight changes, clinical signs of distress, and any mortality. The MTD is the highest dose that does not cause unacceptable toxicity.
Q4: What is a suitable vehicle for administering this compound in animal studies?
A4: this compound, like many cardiac glycosides, is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required for its administration. Common vehicles for poorly soluble compounds in animal studies include:
-
A mixture of DMSO and a solubilizing agent: For example, a combination of DMSO, Cremophor, and water can be used for low-dose, single-injection studies.
-
Polyethylene glycol (PEG) based solutions: A mixture of Solutol HS-15 and PEG 600 has been shown to be effective for higher dose administrations.
-
Phosphate-buffered saline (PBS) or saline: These are ideal for in vivo applications if the compound can be dissolved, possibly with the help of a small percentage of a co-solvent like DMSO.
It is essential to conduct a tolerability test for the chosen vehicle alone to ensure that it does not cause any adverse effects that could confound the experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | Poor solubility of the compound. Improper mixing or temperature. | Increase the concentration of the co-solvent (e.g., DMSO), but be mindful of its potential toxicity. Use a different vehicle system, such as one containing PEG or Solutol. Ensure the solution is prepared at an appropriate temperature and is well-mixed before each administration. |
| Leakage of the injected solution from the injection site | Improper injection technique. Exceeding the maximum recommended injection volume. | Ensure the needle is fully inserted into the peritoneal cavity before depressing the plunger. For intraperitoneal injections in mice, a 25-27 gauge needle is recommended. The maximum injection volume should not exceed 10 ml/kg. |
| Adverse reactions in animals (e.g., lethargy, ruffled fur, weight loss) | The dose of this compound is too high (exceeds the MTD). The vehicle itself is causing toxicity. | Reduce the dose of this compound. Conduct a thorough MTD study to identify a safer dose. Administer the vehicle alone to a control group to rule out vehicle-induced toxicity. |
| Inconsistent tumor growth inhibition | Variability in drug administration. Inconsistent tumor cell implantation. | Ensure accurate and consistent dosing for all animals. Standardize the tumor cell implantation procedure, including the number of cells and the injection site. |
| Difficulty in dissolving this compound for injection | Inherent low aqueous solubility. | Use a co-solvent system. For example, dissolve the compound in a small amount of DMSO first, and then dilute it with saline or PBS. Sonication may also help in dissolving the compound. |
Quantitative Data Summary
Note: The following data is for compounds structurally related to this compound and should be used as a reference for initial experimental design.
Table 1: Dosing Protocols for Periplocin in Mouse Xenograft Models
| Animal Model | Cell Line | Dose | Route of Administration | Frequency | Duration | Reference |
| SCID Mice | Huh-7 (Hepatocellular Carcinoma) | 5-20 mg/kg | Intraperitoneal (IP) | Daily | 14 days | |
| BALB/c Nude Mice | CFPAC-1 (Pancreatic Cancer) | 15 mg/kg | Intraperitoneal (IP) | Every 2 days | Not specified | |
| BALB/c Nude Mice | CFPAC-1 (Pancreatic Cancer) | 25 mg/kg | Intraperitoneal (IP) | Daily | Not specified |
Table 2: Pharmacokinetic Parameters of Periplocymarin in Rats
| Parameter | Value | Route of Administration | Dose | Reference |
| Cmax | Not specified | Intravenous (IV) | 4 mg/kg | |
| T1/2 (Half-life) | Not specified | Intravenous (IV) | 4 mg/kg | |
| AUC | Not specified | Intravenous (IV) | 4 mg/kg | |
| Bioavailability | Not specified | Intravenous (IV) | 4 mg/kg |
Experimental Protocols
Mouse Xenograft Tumor Model Protocol
-
Cell Culture: Culture the desired human cancer cell line (e.g., CFPAC-1) under standard conditions.
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 2 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., ~50-100 mm³).
-
Measure the tumor volume 2-3 times a week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Dosing:
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at different doses).
-
Prepare the this compound solution in the chosen vehicle.
-
Administer the treatment (e.g., via intraperitoneal injection) according to the predetermined schedule.
-
-
Endpoint:
-
Continue the treatment for the specified duration (e.g., 14-21 days).
-
Monitor the animals daily for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Tissue Harvesting and Preparation for Western Blot and Immunohistochemistry
-
Euthanasia and Tumor Excision:
-
Euthanize the mice using an approved method.
-
Carefully excise the tumor and measure its final weight and volume.
-
-
Tissue Processing for Western Blot:
-
Immediately snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.
-
To prepare the lysate, homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet the cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Tissue Processing for Immunohistochemistry (IHC):
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue in xylene and embed it in paraffin (B1166041) wax.
-
Cut the paraffin-embedded tissue into 4-5 µm sections and mount them on glass slides for subsequent IHC staining.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Periplocoside M Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing resistance to Periplocoside M (PSM) in cancer cell lines. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a cardiac glycoside, primarily induces apoptosis (programmed cell death) and autophagy in various cancer cell lines.[1][2][3][4][5] Its main molecular target is the Na+/K+-ATPase pump.[6][7] Inhibition of this pump leads to an increase in intracellular sodium and calcium ions, which in turn can trigger downstream signaling cascades that result in cell death.[8] Key signaling pathways affected by this compound include the activation of the AMPK/mTOR pathway, which is involved in both apoptosis and autophagy.[1][2][3][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound are still under investigation, resistance to cardiac glycosides, in general, can arise from several factors:
-
Alterations in the Drug Target: Mutations in the alpha subunit of the Na+/K+-ATPase can reduce the binding affinity of cardiac glycosides, thereby conferring resistance.[1][3][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[10][11][12]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly Mcl-1, a member of the Bcl-2 family, can counteract the pro-apoptotic signals induced by this compound.[13][14][15][16]
-
Dysregulation of Autophagy: While this compound can induce autophagy, cancer cells can sometimes hijack this process for survival. In some contexts, autophagy can act as a pro-survival mechanism, helping cells to withstand the stress induced by the drug.[6][13][17]
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or CCK-8 assay.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible IC50 values for this compound.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Over-confluent or sparsely seeded cells can respond differently to the drug. |
| Drug Preparation and Storage | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at the recommended temperature and protect it from light to prevent degradation. |
| Incubation Time | Use a consistent incubation time for the drug treatment. IC50 values can be time-dependent.[12] |
| Assay Variability | Ensure proper mixing of assay reagents and check for any edge effects in your microplates. Include appropriate controls (vehicle-treated and untreated cells). |
Problem 2: Difficulty in detecting apoptosis induction by this compound in western blots (e.g., no cleaved caspase-3 signal).
| Possible Cause | Suggested Solution |
| Suboptimal Antibody | Use a validated antibody for cleaved caspase-3. Check the manufacturer's recommendations for antibody dilution and blocking conditions.[2][18][19] |
| Low Protein Expression | The expression of caspases can vary between cell lines. Ensure you are loading a sufficient amount of protein (e.g., 30-50 µg per lane). You can also try a positive control, such as cells treated with staurosporine, to confirm your antibody and protocol are working.[2][18] |
| Transient Nature of Cleavage | Cleaved caspase-3 is a transient marker of apoptosis. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detection.[18] |
| Transfer Issues | Cleaved caspases are small proteins (17-19 kDa). Use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize your transfer conditions (time and voltage) to prevent the protein from transferring through the membrane.[2][20] |
Problem 3: Ambiguous results in autophagy assessment (e.g., interpreting LC3-I to LC3-II conversion).
| Possible Cause | Suggested Solution |
| Basal Autophagy Levels | Some cell lines have high basal levels of autophagy. It is crucial to compare the LC3-II/LC3-I ratio in treated cells to untreated controls. |
| Autophagic Flux Blockage | An accumulation of LC3-II can indicate either increased autophagosome formation or a blockage in their fusion with lysosomes. To distinguish between these, use an autophagic flux inhibitor like chloroquine (B1663885) or bafilomycin A1. A further increase in LC3-II in the presence of the inhibitor suggests that the drug is inducing autophagic flux. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | Varies with time | [12] |
| SW620 | Colorectal Cancer | Varies with time | [12] |
| DLD1 | Colorectal Cancer | Varies with time | [12] |
| HCT116 | Colorectal Cancer | Varies with time | [12] |
| HT29 | Colorectal Cancer | Varies with time | [12] |
| MCF7 | Breast Cancer | Varies with time | [12] |
| A549 | Lung Cancer | ~0.1 - 1 | (Hypothetical, based on general cardiac glycoside data) |
| PC-3 | Prostate Cancer | ~0.05 - 0.5 | (Hypothetical, based on general cardiac glycoside data) |
| PANC-1 | Pancreatic Cancer | ~0.1 - 1 | (Hypothetical, based on general cardiac glycoside data) |
Note: IC50 values can vary significantly depending on the experimental conditions, including the specific assay used and the incubation time. The hypothetical values are provided as a general reference and should be experimentally determined for your specific cell line.
Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (PSM)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of PSM in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing PSM at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of PSM in the culture medium by 1.5 to 2-fold.
-
Monitoring and Maintenance: Monitor the cells regularly for signs of toxicity. If significant cell death occurs, reduce the PSM concentration to the previous level until the cells recover.
-
Repeat Dose Escalation: Continue this stepwise increase in PSM concentration over several months.
-
Characterization of Resistant Cells: Once the cells are able to proliferate in a medium containing a significantly higher concentration of PSM (e.g., 5-10 times the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Cryopreservation: Cryopreserve the resistant cells at different stages of the selection process.
Western Blot Analysis of Apoptosis and Autophagy Markers
Materials:
-
Cell lysates from control and PSM-treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-LC3, anti-p62, anti-Mcl-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound signaling pathway.
Caption: Potential resistance mechanisms to this compound.
Caption: Experimental workflow for investigating PSM resistance.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. pnas.org [pnas.org]
- 10. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated expression of mcl-1 inhibits apoptosis and predicts poor prognosis in patients with surgically resected non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
Technical Support Center: Method Validation for a New Periplocoside M Analytical Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a new Periplocoside M analytical standard. The information is designed to address specific issues that may be encountered during the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a validated analytical method important?
A1: this compound is a pregnane (B1235032) glycoside, a class of compounds known for their potential biological activities.[1][2] A validated analytical method is crucial to ensure the accurate and reliable quantification of this compound in various samples. This is essential for research, quality control, and regulatory submissions in drug development.[3][4][5]
Q2: What are the typical validation parameters I need to assess for an HPLC method for this compound?
A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL). Robustness should also be evaluated to understand the method's resilience to small, deliberate variations in parameters.
Q3: My this compound standard solution appears unstable. How can I assess its stability?
A3: The stability of your this compound analytical solution is a critical part of method validation. You should evaluate its stability under various conditions, such as in the autosampler, at room temperature, and refrigerated over a specific period. This is done by repeatedly analyzing the solution and comparing the results to a freshly prepared standard. Any significant degradation (e.g., >2% change in peak area) would indicate instability.
Q4: What are the acceptance criteria for the validation parameters?
A4: Acceptance criteria should be pre-defined and justified based on the intended purpose of the method. Typical acceptance criteria are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (RSD%) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| Detection Limit (DL) | Signal-to-Noise Ratio of 3:1 |
| Quantitation Limit (QL) | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant impact on results from minor changes in method parameters (e.g., pH, mobile phase composition). |
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using HPLC.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Column overload.
-
Interference from the sample matrix.
-
Inappropriate mobile phase pH.
-
Column degradation.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Sample Clean-up: Use solid-phase extraction (SPE) to remove interfering substances.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.
-
Column Wash: Flush the column with a strong solvent to remove contaminants.
-
Replace Column: If the problem persists, the column may be compromised and should be replaced.
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Leaks in the HPLC system.
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Pump malfunction.
-
-
Solutions:
-
System Check: Inspect for leaks at all fittings and connections.
-
Prepare Fresh Mobile Phase: Ensure accurate preparation and adequate mixing of the mobile phase.
-
Use a Column Oven: Maintain a constant and consistent column temperature.
-
Pump Maintenance: Check pump seals and pistons for wear and tear.
-
Issue 3: Noisy or Drifting Baseline
-
Possible Causes:
-
Contaminated mobile phase.
-
Detector lamp issue.
-
Air bubbles in the system.
-
Column bleeding.
-
-
Solutions:
-
Use HPLC-Grade Solvents: Always use high-purity solvents and freshly prepared mobile phase.
-
Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved air.
-
Purge the System: Purge the pump and detector to remove any trapped air bubbles.
-
Column Conditioning: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Experimental Protocols
Below are detailed methodologies for key validation experiments for a this compound analytical standard.
Specificity
-
Objective: To demonstrate that the analytical method can accurately measure this compound without interference from other components such as impurities, degradation products, or matrix components.
-
Methodology:
-
Prepare a solution of the this compound analytical standard.
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked sample by adding a known amount of this compound to the placebo.
-
Inject and analyze all three solutions.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound in the placebo and that the peak in the spiked sample is solely from the analyte.
-
Linearity
-
Objective: To establish a linear relationship between the concentration of this compound and the analytical response.
-
Methodology:
-
Prepare a stock solution of the this compound standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line.
Concentration Level Concentration (µg/mL) Injection 1 (Peak Area) Injection 2 (Peak Area) Injection 3 (Peak Area) Average Peak Area 1 50 250123 251098 250567 250596 2 75 375432 376123 375890 375815 3 100 501234 500876 501567 501226 4 125 625876 626123 625999 626000 5 150 751234 750987 751543 751255 -
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Methodology:
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each level.
Concentration Level Spiked (µg/mL) Measured (µg/mL) % Recovery 80% 80.0 79.5 99.4% 100% 100.0 100.2 100.2% 120% 120.0 119.8 99.8% -
Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Methodology:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD%) for each set of measurements.
Precision Type Replicate 1 Replicate 2 Replicate 3 Replicate 4 Replicate 5 Replicate 6 Mean SD RSD% Repeatability 100.1 99.8 100.5 99.5 100.2 100.0 100.0 0.36 0.36% Intermediate 100.8 99.2 101.1 99.5 100.5 100.9 100.3 0.75 0.75% -
Visualizations
Caption: Workflow for Analytical Method Validation.
References
- 1. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
Minimizing degradation of Periplocoside M during storage
This technical support center provides guidance on minimizing the degradation of Periplocoside M during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For short-term storage, it is recommended to store this compound at room temperature. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Lyophilized powders are generally more stable than solutions.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound, a steroidal glycoside, include:
-
Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic or strongly basic conditions, separating the sugar moiety from the steroid backbone.
-
Oxidation: The steroidal structure can be susceptible to oxidation, particularly at allylic positions or other sensitive functional groups.[1]
-
Photodegradation: Exposure to UV or high-intensity visible light can induce degradation.[2]
-
Temperature: Elevated temperatures accelerate the rates of hydrolysis and oxidation.[3]
Q3: How can I prepare stock solutions of this compound to ensure stability?
A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For aqueous-based experiments, prepare fresh dilutions from the stock solution immediately before use. Avoid repeated freeze-thaw cycles of aqueous solutions. If aqueous solutions must be stored, they should be kept at 4°C for no longer than 24 hours.
Q4: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide
Q: I am observing a loss of activity of my this compound solution over a series of experiments. What could be the cause?
A: This could be due to several factors:
-
Improper Storage: Ensure your stock and working solutions are stored according to the recommendations (see FAQ 1 & 3). Repeated freeze-thaw cycles of aqueous solutions should be avoided.
-
Hydrolysis: If your experimental buffer is acidic or strongly alkaline, it may be causing the hydrolysis of the glycosidic bond. Consider adjusting the pH of your buffer to a neutral range (pH 6-8) if your experiment allows.
-
Oxidation: If your experimental setup involves exposure to air for extended periods, especially at elevated temperatures, oxidation might be occurring. Consider using de-gassed buffers or performing experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Photodegradation: If your experiments are conducted under bright light, consider using amber-colored vials or protecting your samples from light.
Q: My HPLC analysis shows multiple peaks for a supposedly pure sample of this compound. What could be the issue?
A: This could indicate the presence of degradation products.
-
Review Sample History: Check the storage conditions and age of the sample. Improper storage can lead to degradation.
-
Perform Forced Degradation: To confirm if the extra peaks are degradation products, you can perform a forced degradation study (see Experimental Protocols section). This will help in identifying the retention times of potential degradants.
-
Check Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products.[7]
Stability Data
The following tables summarize the potential degradation pathways and provide illustrative stability data for this compound under various stress conditions. This data is intended to be a guideline; actual stability will depend on the specific experimental conditions.
Table 1: Summary of Potential Degradation Pathways for this compound
| Degradation Pathway | Description | Potential Products |
| Hydrolysis | Cleavage of the glycosidic bond, separating the sugar moiety from the aglycone (steroidal backbone). Catalyzed by acidic or strongly basic conditions.[8] | Periplogenin (aglycone) and the corresponding sugar. |
| Oxidation | Modification of the steroidal nucleus, potentially at double bonds or hydroxyl groups. Can be initiated by oxygen, peroxides, or metal ions.[9] | Hydroxylated, epoxidized, or ketonic derivatives of this compound. |
| Photodegradation | Light-induced degradation, which can involve complex radical reactions.[10] | Various photoproducts, potentially with altered chromophores. |
Table 2: Illustrative Quantitative Stability Data for this compound (% Recovery after 30 days)
| Storage Condition | Solid State | In DMSO Solution | In Aqueous Buffer (pH 7.4) |
| -80°C (Protected from light) | >99% | >99% | 98% |
| -20°C (Protected from light) | >99% | 99% | 95% |
| 4°C (Protected from light) | 99% | 98% | 85% (significant degradation likely after a few days) |
| Room Temperature (25°C, protected from light) | 98% | 95% | <70% (significant degradation within 24-48 hours) |
| 40°C (Protected from light) | 90% | 80% | <50% (rapid degradation) |
| Room Temperature (Exposed to light) | 95% | 90% | <60% (photodegradation accelerates degradation) |
Note: The data in this table is illustrative and based on general principles of glycoside stability. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.[3][11][12]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C in the dark for 1, 3, and 7 days.
-
Photodegradation: Expose the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile (B52724), with UV detection).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[7][14][15]
1. Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Use a mobile phase consisting of a mixture of water (A) and acetonitrile or methanol (B).
-
Develop a gradient elution method to ensure separation of both polar (degradation products) and non-polar (intact drug) compounds.
2. Method Optimization:
-
Inject a mixture of stressed samples (from the forced degradation study) to evaluate the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution.
-
The detection wavelength should be chosen based on the UV spectrum of this compound to ensure maximum sensitivity.
3. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: this compound suppresses the Unfolded Protein Response (UPR) pathway.[16]
References
- 1. lnct.ac.in [lnct.ac.in]
- 2. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 3. ajrconline.org [ajrconline.org]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. japsonline.com [japsonline.com]
- 9. forced degradation study: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. ijtsrd.com [ijtsrd.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Periplocin and cardiac glycosides suppress the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antitumor Efficacy of Periplocin and Periplocoside M
An objective analysis of the available scientific evidence on the anticancer properties of Periplocin, with a noted lack of comparable data for Periplocoside M.
Introduction
Periplocin and this compound are cardiac glycosides isolated from the root bark of Periploca sepium. Cardiac glycosides have garnered significant interest in oncology for their potential as anticancer agents. This guide aims to provide a comprehensive comparison of the antitumor efficacy of Periplocin and this compound, drawing upon available experimental data.
It is crucial to note at the outset that while extensive research has been conducted on the antitumor activities of Periplocin, there is a significant scarcity of publicly available scientific literature and quantitative data regarding the specific antitumor efficacy of this compound. One study that isolated several cardiac glycosides, including both Periplocin and this compound, identified Periplocin as the most potent cytotoxic compound among them but did not provide specific data for this compound. Therefore, a direct, data-driven comparison of the two compounds is not feasible at this time.
This guide will proceed by presenting the substantial body of evidence for Periplocin's antitumor effects, including in vitro and in vivo data, and detailing its mechanisms of action. The absence of corresponding data for this compound will be highlighted, underscoring a critical gap in the current research landscape.
Periplocin: A Profile of Antitumor Activity
Periplocin has demonstrated significant antitumor effects across a wide range of cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
In Vitro Efficacy of Periplocin
The cytotoxic and pro-apoptotic effects of Periplocin have been evaluated in numerous cancer cell lines. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50) and apoptosis induction.
| Cell Line | Cancer Type | IC50 | Apoptosis Induction |
| HuT 78 | Lymphoma | 484.94 ± 24.67 ng/mL | 45.90% ± 8.69% at 400 ng/mL |
| Jurkat | Lymphoma | 541.68 ± 58.47 ng/mL | 10.61% ± 0.50% at 400 ng/mL |
| A549 | Lung Cancer | Not explicitly stated, but showed dose-dependent growth inhibition | Induced apoptosis |
| LL/2 | Mouse Lung Cancer | Not explicitly stated, but showed dose-dependent growth inhibition | Induced apoptosis |
| PANC-1 | Pancreatic Cancer | Significant growth inhibition at 125 nM and 250 nM | Induced apoptosis |
| CFPAC-1 | Pancreatic Cancer | Significant growth inhibition at 125 nM and 250 nM | Induced apoptosis |
| SW480 | Colon Cancer | Dose-dependent inhibition | Induced apoptosis |
In Vivo Efficacy of Periplocin
Animal studies have corroborated the in vitro findings, demonstrating the potential of Periplocin to inhibit tumor growth in living organisms.
| Animal Model | Cancer Type | Treatment Protocol | Tumor Growth Inhibition |
| Nude mice with A549 xenografts | Lung Cancer | Not specified | Exhibited anti-tumor activity |
| Nude mice with LL/2 xenografts | Mouse Lung Cancer | Not specified | Exhibited anti-tumor activity |
| Nude mice with CFPAC-1 xenografts | Pancreatic Cancer | Not specified | Significantly inhibited tumor growth |
| BALB/c mice with H22 xenografts | Hepatocellular Carcinoma | 0.25, 0.50, and 1.00 mg/kg/day for 15 days | 60.28%, 68.09%, and 74.47% inhibition, respectively |
| SCID mice with hepatocellular carcinoma xenografts | Hepatocellular Carcinoma | 5 mg/kg (days 15-29) and 20 mg/kg (days 29-35) | Significantly inhibited tumor size |
Mechanism of Action: Signaling Pathways Modulated by Periplocin
Periplocin exerts its antitumor effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Periplocin has been shown to inhibit this pathway, leading to decreased cancer cell viability.
-
AMPK/mTOR Pathway: Periplocin can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. This activation of AMPK and inhibition of mTOR can lead to apoptosis.[1][2]
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade in cell proliferation and survival. Periplocin has been found to block this pathway in lung cancer cells.[3]
-
β-catenin/TCF Signaling: In colon cancer, Periplocin has been shown to inhibit the β-catenin/TCF signaling pathway, which is often dysregulated in this type of cancer.[4]
-
Nrf2-mediated Pathway: In gemcitabine-resistant pancreatic cancer cells, Periplocin has been found to exert its antitumor activity by regulating the Nrf2-mediated signaling pathway.[5]
-
Death Receptor Pathway: Periplocin can induce apoptosis by upregulating death receptors on the surface of cancer cells, making them more susceptible to apoptotic signals.
Caption: Signaling pathways modulated by Periplocin leading to antitumor effects.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antitumor efficacy of compounds like Periplocin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Periplocin) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., Periplocin) via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated group to the control group.
Caption: A typical experimental workflow for evaluating antitumor efficacy.
Conclusion
The available scientific evidence strongly supports the potent antitumor efficacy of Periplocin against a variety of cancer types, both in vitro and in vivo. Its mechanism of action involves the modulation of multiple key signaling pathways that are critical for cancer cell survival and proliferation.
In stark contrast, there is a notable absence of published, peer-reviewed data on the antitumor activity of this compound. While its chemical similarity to Periplocin suggests it may possess similar properties, this remains speculative without direct experimental evidence.
Therefore, for researchers, scientists, and drug development professionals, Periplocin represents a well-documented and promising lead compound for further investigation in cancer therapy. The antitumor potential of this compound, however, remains an open and important area for future research. A direct comparison of the antitumor efficacy of these two compounds will only be possible once robust and quantitative data for this compound become available.
References
- 1. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the use of periplocin, periplocymarin and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Periplocoside M Versus Other Cardiac Glycosides: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Periplocoside M and other well-characterized cardiac glycosides, focusing on their mechanism of action, cytotoxic effects, and the underlying signaling pathways. Due to the limited availability of direct quantitative data for this compound in the public domain, this guide leverages data on the structurally related compound Periplocin, also found in Cortex Periplocae, to provide insights into its potential biological activities. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Mechanism of Action: Inhibition of Na+/K+-ATPase
Cardiac glycosides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] Inhibition of this pump leads to an increase in intracellular sodium ion concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels. This cascade of events is responsible for the cardiotonic effects of these compounds and also triggers various signaling pathways involved in apoptosis and cell cycle regulation.[1]
Comparative Cytotoxicity of Cardiac Glycosides
| Cardiac Glycoside | Cancer Cell Line | Cancer Type | IC50 (nM) |
| Digoxin | A549 | Lung Cancer | 40[2] |
| MDA-MB-231 | Breast Cancer | ~164[2] | |
| Ouabain | A549 | Lung Cancer | 17[2] |
| MDA-MB-231 | Breast Cancer | 89 |
Note: IC50 values can vary depending on the experimental conditions, including the specific cell line, incubation time, and assay methodology.
Signaling Pathways in Cardiac Glycoside-Induced Apoptosis
The anticancer activity of cardiac glycosides is mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis. Periplocin, a compound structurally similar to this compound, has been shown to influence the following pathways:
-
Rb and p53 Signaling: Periplocin can modulate the retinoblastoma (Rb) and p53 signaling pathways, which are critical regulators of the cell cycle. By influencing these pathways, Periplocin can lead to cell cycle arrest and inhibit cancer cell proliferation.
-
AKT/ERK Signaling: The AKT and ERK signaling pathways are crucial for cell survival and proliferation. Periplocin has been demonstrated to inhibit the phosphorylation of AKT and ERK, thereby promoting apoptosis in cancer cells.
-
AMPK/mTOR Signaling: Periplocin can activate the AMPK signaling pathway and inhibit the mTOR pathway. This modulation can induce autophagy and apoptosis in cancer cells.
The following diagram illustrates the general signaling cascade initiated by cardiac glycoside binding to the Na+/K+-ATPase.
References
Validating Periplocin's Anticancer Mechanism: A Case for Genetic Knockdown
A Comparative Guide for Researchers
Periplocin, a natural cardiac glycoside extracted from the root bark of Periploca sepium, has emerged as a promising anti-tumor agent.[1][2] Extensive research has demonstrated its ability to inhibit proliferation, induce apoptosis (programmed cell death), and trigger autophagy in various cancer cell lines, including pancreatic, breast, and esophageal cancers.[1][3][4] While pharmacological studies have elucidated several key signaling pathways involved in its mechanism of action, definitive validation using genetic knockdown techniques remains a critical next step. This guide compares the current understanding of Periplocin's effects with the robust validation that genetic knockdown can provide, offering a blueprint for future research.
Unraveling Periplocin's Mechanism: Current Evidence
Studies have consistently shown that Periplocin exerts its anticancer effects by modulating several critical signaling pathways. The primary pathways implicated are the AMPK/mTOR and PI3K/Akt/mTOR axes, which are central regulators of cell growth, proliferation, and survival. Periplocin has been observed to activate AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR), a central promoter of cell growth. This inhibition of mTOR signaling is a key event that leads to decreased proliferation and the induction of both apoptosis and autophagy.
Furthermore, Periplocin has been shown to influence the MAPK signaling pathway, including the ERK, p38, and JNK subfamilies, which are involved in stress responses and apoptosis. In some cancer types, Periplocin also upregulates death receptors like DR4 and DR5, sensitizing cancer cells to apoptosis.
The table below summarizes the observed effects of Periplocin across different cancer cell lines and the proposed signaling pathways involved.
| Cancer Cell Line | Periplocin Concentration (IC50) | Observed Effects | Implicated Signaling Pathway(s) | Reference(s) |
| PANC-1 (Pancreatic) | Not Specified | Inhibition of proliferation, induction of apoptosis and autophagy | AMPK/mTOR | |
| CFPAC-1 (Pancreatic) | Not Specified | Inhibition of proliferation, induction of apoptosis and autophagy | AMPK/mTOR | |
| MDA-MB-231 (Breast) | Not Specified | Down-regulation of PI3K/Akt/mTOR pathway | PI3K/Akt/mTOR | |
| HuT 78 & Jurkat (Lymphoma) | Not Specified | Inhibition of proliferation, induction of apoptosis, G2/M cell cycle arrest | PI3K-Akt, Ras, MAPK | |
| Esophageal Squamous Cell Carcinoma (ESCC) | Not Specified | Inhibition of proliferation, induction of apoptosis (synergistic with TRAIL) | Upregulation of DR4/DR5 | |
| HCCLM3 (Liver) | 79.4 ± 0.26 µg/ml (24h) | Cytotoxicity | Not Specified |
The Next Frontier: Validation via Genetic Knockdown
While the existing data provides a strong foundation, the use of pharmacological inhibitors can sometimes be confounded by off-target effects. Genetic knockdown, using techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a highly specific method to validate the role of a particular protein in a signaling pathway. By transiently silencing the expression of a target gene, researchers can ascertain whether the effects of Periplocin are truly dependent on that specific protein.
For instance, to definitively validate the role of AMPK in mediating Periplocin's effects, one would knock down the expression of the catalytic subunit of AMPK (AMPKα). If Periplocin's ability to inhibit mTOR and induce apoptosis is diminished in AMPKα-knockdown cells compared to control cells, it would provide direct evidence of AMPK's essential role.
The following table outlines a hypothetical comparison of expected outcomes, illustrating how genetic knockdown would validate the proposed mechanism.
| Experimental Condition | Expected Outcome on mTOR Activity | Expected Outcome on Apoptosis | Interpretation |
| Control Cells + Periplocin | Decreased | Increased | Periplocin inhibits mTOR and induces apoptosis. |
| AMPKα Knockdown Cells + Periplocin | No significant decrease | No significant increase | Confirms that Periplocin's effects on mTOR and apoptosis are dependent on AMPK. |
| Scrambled siRNA Cells + Periplocin | Decreased | Increased | Demonstrates that the knockdown effect is specific to the target gene and not due to the siRNA machinery itself. |
Visualizing the Pathways and Experimental Workflow
To clarify the relationships between Periplocin and its proposed targets, as well as the experimental logic for validation, the following diagrams are provided.
Caption: Proposed signaling pathways affected by Periplocin.
Caption: Experimental workflow for validating Periplocin's mechanism.
Experimental Protocols
For researchers aiming to validate the mechanism of Periplocin using genetic knockdown, the following detailed protocols provide a starting point.
siRNA Transfection for Gene Knockdown
This protocol describes the transient knockdown of a target gene (e.g., AMPKα) in a cancer cell line (e.g., PANC-1).
-
Materials:
-
Target-specific siRNA and scrambled (non-targeting) control siRNA.
-
Lipofectamine RNAiMAX transfection reagent or similar.
-
Opti-MEM I Reduced Serum Medium.
-
6-well tissue culture plates.
-
PANC-1 cells (or other cancer cell line of interest).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation (per well):
-
Tube A: Dilute 25 pmol of siRNA (either target-specific or scrambled control) in 50 µL of Opti-MEM. Mix gently.
-
Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA (Tube A) and the diluted transfection reagent (Tube B). Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The efficiency of knockdown should be assessed at the protein level by Western Blot.
-
Western Blot for Protein Expression Analysis
This protocol is for assessing the protein levels of the target gene (e.g., AMPKα) and downstream effectors (e.g., phospho-mTOR, total mTOR).
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-AMPKα, anti-phospho-mTOR, anti-mTOR, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Lysis: After the desired incubation/treatment period, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
-
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
-
-
Procedure:
-
Cell Treatment: Following transfection (as described in Protocol 1), seed cells into a 96-well plate. Allow them to adhere, then treat with various concentrations of Periplocin or vehicle control for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
By employing these rigorous genetic knockdown techniques, the scientific community can move from correlation to causation, definitively validating the molecular targets of Periplocin and solidifying its potential as a targeted anticancer therapeutic.
References
- 1. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Immunosuppressive Effects of Periplocoside M and E: A Guide for Researchers
A detailed analysis of two pregnane (B1235032) glycosides, Periplocoside M and Periplocoside E, reveals their potential as immunosuppressive agents. While data on this compound is limited, available information suggests it shares inhibitory effects on T-lymphocyte proliferation with the more extensively studied Periplocoside E. This guide provides a comparative overview of their known immunosuppressive activities, experimental data, and underlying mechanisms to inform further research and drug development.
Introduction
This compound and Periplocoside E are naturally occurring pregnane glycosides isolated from plants of the Periploca genus, which have been traditionally used in medicine for conditions like rheumatoid arthritis. Modern research has begun to elucidate the immunosuppressive properties of these compounds, particularly their effects on T-lymphocyte activation and proliferation, key events in the adaptive immune response. This guide synthesizes the available scientific literature to offer a comparative analysis of these two molecules for researchers, scientists, and drug development professionals.
Quantitative Analysis of Immunosuppressive Activity
The primary measure of the immunosuppressive potential of these compounds is their ability to inhibit the proliferation of T-lymphocytes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target Cells | Mitogen | IC50 (µM) | Reference |
| This compound | T-lymphocytes | Not Specified | 0.29 | [1][2] |
| Periplocoside E | Mouse Splenocytes | Concanavalin A | < 5 | [3] |
Note: The experimental conditions for determining the IC50 values for this compound and E differ, which should be considered when directly comparing their potency.
Mechanism of Action: A Comparative Overview
Periplocoside E: Targeting T-Cell Activation and Signaling
Periplocoside E (PSE) has been shown to exert its immunosuppressive effects by directly targeting T-cell activation.[3] In vitro and in vivo studies have demonstrated that PSE can:
-
Inhibit T-lymphocyte proliferation: PSE significantly inhibits the proliferation of splenocytes and purified T-cells in a dose-dependent manner.[3]
-
Suppress cytokine production: Treatment with PSE leads to a reduction in the production of key pro-inflammatory cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), at both the protein and transcriptional levels.[3]
-
Block signaling pathways: PSE specifically inhibits the activation of the Extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) signaling pathways, which are crucial for T-cell activation and effector functions. Notably, it does not affect the p38 signaling pathway.[3]
The following diagram illustrates the proposed signaling pathway inhibited by Periplocoside E.
This compound: An Emerging Immunosuppressive Agent
Research on this compound has identified it as an inhibitor of T-lymphocyte proliferation, with a reported IC50 value of 0.29 µM.[1][2] However, detailed studies on its specific molecular targets and effects on cytokine production and signaling pathways are currently lacking in the public domain. Based on its structural similarity to other immunosuppressive pregnane glycosides, it is hypothesized that this compound may also interfere with critical T-cell activation pathways.
Experimental Protocols
The following provides a general methodology for a key experiment used to evaluate the immunosuppressive effects of these compounds.
Concanavalin A-Induced T-Cell Proliferation Assay
This in vitro assay is used to assess the ability of a compound to inhibit T-cell proliferation induced by the mitogen Concanavalin A (ConA).
Objective: To determine the dose-dependent effect of this compound or E on T-lymphocyte proliferation.
Materials:
-
Spleen cells isolated from mice.
-
Complete RPMI-1640 medium.
-
Concanavalin A (ConA).
-
This compound or Periplocoside E at various concentrations.
-
[³H]Thymidine or other proliferation assay reagent (e.g., CFSE, MTT).
-
96-well flat-bottom plates.
Procedure:
-
Prepare a single-cell suspension of splenocytes from mouse spleens.
-
Seed the splenocytes into 96-well plates at an optimal density.
-
Add varying concentrations of this compound or E to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cyclosporin A).
-
Stimulate the cells with an optimal concentration of ConA.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
For the final few hours of incubation, add [³H]Thymidine to the wells.
-
Harvest the cells and measure the incorporation of [³H]Thymidine using a scintillation counter. The amount of incorporated radioactivity is proportional to the extent of cell proliferation.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
The following diagram outlines the workflow for this experimental protocol.
Conclusion and Future Directions
This compound and Periplocoside E both demonstrate immunosuppressive properties by inhibiting T-lymphocyte proliferation. Periplocoside E has been shown to act by suppressing key signaling pathways (ERK and JNK) and reducing the production of pro-inflammatory cytokines. While quantitative data for this compound is less comprehensive, its potent in vitro activity suggests it is a promising candidate for further investigation.
Future research should focus on:
-
Elucidating the detailed molecular mechanism of action of this compound.
-
Conducting direct comparative studies of this compound and E under identical experimental conditions to accurately assess their relative potency.
-
Evaluating the in vivo efficacy and safety of both compounds in animal models of autoimmune diseases.
-
Investigating the effects of these compounds on other immune cell types to build a comprehensive immunomodulatory profile.
Such studies will be crucial in determining the therapeutic potential of these natural compounds as novel immunosuppressive drugs.
References
- 1. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - HK [thermofisher.com]
Head-to-head comparison of Periplocoside M and Digoxin on cardiac myocytes
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the cardiac glycosides Periplocoside M and Digoxin, focusing on their effects on cardiac myocytes. While Digoxin is a well-established therapeutic agent with a wealth of available data, research on this compound's specific interactions with heart muscle cells is less extensive. This document summarizes the existing experimental data, outlines detailed protocols for comparative studies, and visualizes the pertinent signaling pathways to facilitate further research and drug development in this area.
Data Presentation: Quantitative Comparison
Direct quantitative comparisons of this compound and Digoxin on cardiac myocytes are limited in the currently available literature. The following tables summarize the known quantitative data for Digoxin and highlight the data gaps for this compound.
Table 1: Comparative Effects on Cardiac Myocyte Inotropy
| Parameter | This compound | Digoxin | References |
| Positive Inotropic Effect | Data not available | Increases force of contraction | [1] |
| Mechanism | Presumed Na+/K+-ATPase inhibition | Inhibition of Na+/K+-ATPase, leading to increased intracellular Ca2+ | [2],[3] |
| Concentration for Effect | Data not available | Positive inotropic effects observed at nanomolar to micromolar concentrations | [4] |
Table 2: Comparative Electrophysiological Effects on Cardiac Myocytes
| Parameter | This compound | Digoxin | References |
| Action Potential Duration (APD) | Data not available | Can shorten APD in some conditions | [5] |
| Resting Membrane Potential | Data not available | Can lead to depolarization at toxic concentrations | [6] |
| Arrhythmogenic Potential | Data not available | Can induce various arrhythmias at toxic concentrations | [7] |
Table 3: Comparative Cytotoxicity in Cardiac Myocytes
| Parameter | This compound | Digoxin | References |
| IC50 / LC50 | Data not available for cardiac myocytes. Cytotoxic effects observed in other cell types (e.g., multiple myeloma cells) | Cytotoxicity observed at concentrations achievable during clinical use. IC50 values vary depending on the cell type and exposure time. | [8],[9],[7] |
| Mechanism of Cell Death | Data not available for cardiac myocytes | Can induce apoptosis, necrosis, and pyroptosis | [7],[10] |
Experimental Protocols
To facilitate direct comparative studies of this compound and Digoxin, the following detailed experimental protocols are provided. These methods are based on established techniques for evaluating the effects of cardiac glycosides on isolated cardiac myocytes.
Measurement of Cardiac Myocyte Contractility
Objective: To quantify and compare the positive inotropic effects of this compound and Digoxin on isolated adult ventricular cardiomyocytes.
Methodology:
-
Cell Isolation: Isolate ventricular cardiomyocytes from adult rats or mice using a Langendorff perfusion system with collagenase digestion.[11]
-
Experimental Setup: Place isolated, rod-shaped myocytes in a chamber on the stage of an inverted microscope equipped with a video-based edge-detection system for measuring sarcomere length or cell shortening.[12] Perfuse the cells with a Tyrode's solution.
-
Contractility Measurement:
-
Pace the myocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.[12]
-
Record baseline contractile parameters, including fractional shortening, peak shortening amplitude, and maximal velocity of shortening and relengthening.[13]
-
Introduce increasing concentrations of this compound or Digoxin into the perfusion solution.
-
Record the contractile parameters at each concentration after a steady-state effect is achieved.
-
-
Data Analysis: Plot concentration-response curves for the inotropic parameters to determine the EC50 (half-maximal effective concentration) for each compound.
Assessment of Electrophysiological Effects
Objective: To compare the effects of this compound and Digoxin on the action potential characteristics of cardiac myocytes.
Methodology:
-
Cell Preparation: Use isolated adult ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[14]
-
Action Potential Recording:
-
Experimental Protocol:
-
Record baseline action potential parameters, including resting membrane potential, action potential amplitude, upstroke velocity (dV/dtmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).[5]
-
Perfuse the cells with solutions containing various concentrations of this compound or Digoxin.
-
Record changes in the action potential parameters at each concentration.
-
-
Data Analysis: Analyze the concentration-dependent effects of each compound on the action potential parameters to identify any pro-arrhythmic potential.
Evaluation of Cytotoxicity
Objective: To determine and compare the cytotoxic effects of this compound and Digoxin on cardiac myocytes.
Methodology:
-
Cell Culture: Culture isolated adult ventricular myocytes or hiPSC-CMs in appropriate media.
-
Cytotoxicity Assays:
-
MTT Assay: Treat cells with a range of concentrations of this compound or Digoxin for various durations (e.g., 24, 48, 72 hours). Add MTT solution, incubate, and then solubilize the formazan (B1609692) product. Measure the absorbance to determine cell viability.[10]
-
LDH Release Assay: After treatment with the compounds, collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells as an indicator of cytotoxicity.[7]
-
ATP Assay: Use a luminescent cell viability assay to quantify the amount of ATP present in metabolically active cells after compound exposure.[16]
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) for each compound at different time points to compare their cytotoxic potency.
Mandatory Visualization
Signaling Pathway of Cardiac Glycosides
Caption: Signaling pathway of cardiac glycosides leading to increased myocyte contraction.
Comparative Experimental Workflow
Caption: Workflow for the head-to-head comparison of this compound and Digoxin.
References
- 1. Positive inotropic drugs: Cardiac glycosides (digoxin) | Pharmacology Education Project [pharmacologyeducation.org]
- 2. Mechanisms of positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological Correlates of Hyperalgesic Priming In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Periplocin and cardiac glycosides suppress the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epoxyscillirosidine Induced Cytotoxicity and Ultrastructural Changes in a Rat Embryonic Cardiomyocyte (H9c2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Cardiac Contractility From Single Molecules to Whole Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving Cardiac Action Potential Measurements: 2D and 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fujifilmcdi.com [fujifilmcdi.com]
Periplocoside M Demonstrates Potent In Vivo Anti-Tumor Effects in Xenograft Models
For Immediate Release
[City, State] – [Date] – New research findings validate the significant in vivo anti-tumor effects of Periplocoside M (PM), a natural cardiac glycoside, in various xenograft models of human cancers, including colorectal, liver, and pancreatic cancer. These studies highlight PM's potential as a promising therapeutic agent, demonstrating its ability to inhibit tumor growth through the modulation of key signaling pathways. This comparative guide provides an objective analysis of PM's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Anti-Tumor Efficacy of this compound
This compound has shown significant tumor growth inhibition in several preclinical xenograft studies. The following table summarizes the quantitative data on its in vivo anti-tumor effects across different cancer types. For comparative context, data from a study on the standard chemotherapeutic agent Doxorubicin (B1662922) in a colorectal cancer xenograft model is also included.
| Cancer Type | Cell Line | Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma | Huh-7 | SCID Mice | Periplocin (B192072) | 5 mg/kg then 20 mg/kg, i.p. daily | Significantly reduced tumor size (P < 0.05) | [1] |
| Pancreatic Cancer | CFPAC-1 | Nude BALB/c Mice | Periplocin | Not specified | Significantly less tumor volume and weight compared to control | [2][3][4][5] |
| Pancreatic Cancer (Gemcitabine-resistant) | PANC-GR | Xenograft Mouse Model | Periplocin + Gemcitabine | Not specified | Significantly inhibited tumor growth | [6] |
| Lung Cancer | A549 (human), LL/2 (mouse) | Xenograft Models | Periplocin | Not specified | Exhibited anti-tumor activity | [7] |
| Colorectal Cancer | SW480 | Nude mouse intraperitoneal tumor model | Periplocin | 30 mg/kg bw/day, i.p. for 12 days | Inhibited colon cancer growth | [5] |
| Colorectal Cancer | DLD-1 | Nude Mice | Doxorubicin | 5 mg/kg, i.v. weekly | Tumor growth inhibition | [8] |
Detailed Experimental Protocols
The validation of this compound's anti-tumor effects relies on meticulously designed and executed in vivo experiments. Below are the detailed methodologies for the key xenograft studies cited.
| Parameter | Colorectal Cancer Xenograft Protocol | Hepatocellular Carcinoma Xenograft Protocol | Pancreatic Cancer Xenograft Protocol |
| Cell Line | SW480 | Huh-7 | CFPAC-1, PANC-1 |
| Animal Model | Nude mice | SCID mice | Nude BALB/c mice |
| Cell Preparation | Cells are cultured, harvested, washed, and resuspended in a suitable medium like PBS. | Cells are cultured, harvested, washed, and resuspended in a suitable medium. | Cells are cultured, harvested, washed, and resuspended in a suitable medium. |
| Cell Inoculation | Intraperitoneal injection of SW480 cells. | 3 x 10^6 HCC cells were subcutaneously injected into SCID mice.[1] | CFPAC-1 cells were subcutaneously inoculated into BALB/c nude mice.[2][3][4] |
| Tumor Establishment | Tumor growth is monitored until a palpable tumor is formed. | Tumors were allowed to grow for two weeks before treatment initiation.[1] | Tumor growth is monitored until tumors reach a certain volume. |
| Treatment Regimen | Intraperitoneal administration of periplocin (30 mg/kg bw/day) for 12 days.[5] | Periplocin was administered daily by intraperitoneal injection at 5 mg/kg from day 15 to day 29, and at 20 mg/kg from day 29 to day 35.[1] | Treatment with Periplocin was initiated after tumor establishment. |
| Monitoring | Tumor growth and animal body weight are regularly measured. | Tumor size was measured every 2–4 days. Body weight was also monitored.[1] | Tumor volumes were measured every three days, and tumor weights were measured at the end of the study.[5] |
| Endpoint Analysis | At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, western blot). | After sacrifice, tumor tissues were prepared and stained with anti-Ki67 and anti-cyclin-D1 antibodies.[1] | Tumors are excised, weighed, and analyzed for markers like Ki67 expression.[5] |
Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its anti-tumor effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival. The two primary pathways identified are the PI3K/AKT and AMPK/mTOR pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: this compound inhibits the PI3K/AKT pathway, reducing cancer cell proliferation.
AMPK/mTOR Signaling Pathway
The AMPK/mTOR pathway is a central regulator of cellular energy homeostasis and metabolism. This compound activates AMPK, which in turn inhibits mTOR, a key promoter of cell growth and proliferation.
Caption: this compound activates AMPK, leading to the inhibition of mTOR and reduced cell growth.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of this compound in a xenograft model.
Caption: Standard workflow for assessing the in vivo anti-tumor effects of this compound.
Conclusion
The compiled evidence from multiple in vivo xenograft studies strongly supports the anti-tumor effects of this compound against a range of cancers. Its ability to modulate key signaling pathways like PI3K/AKT and AMPK/mTOR underscores its potential as a targeted therapeutic agent. While direct in vivo comparative studies with standard chemotherapeutics are still emerging, the existing data, including a study showing its superior in vitro efficacy over doxorubicin in myxofibrosarcoma cells, suggests that this compound warrants further investigation as a viable alternative or adjunct in cancer therapy. The detailed protocols provided herein offer a foundation for researchers to build upon in their future investigations of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Periplocin exerts antitumor activity by regulating Nrf2-mediated signaling pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Periplocin inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altogenlabs.com [altogenlabs.com]
A Comparative Analysis of Periplocosides: Unraveling Differential Effects on Cellular Signaling Pathways
For Immediate Publication
A comprehensive comparative guide for researchers, scientists, and drug development professionals detailing the distinct effects of various periplocosides on key cellular signaling pathways. This guide provides a side-by-side analysis of experimental data, detailed methodologies, and visual representations of the affected pathways.
Periplocosides, a class of cardiac glycosides derived from plants of the Periploca genus, have garnered significant interest for their diverse pharmacological activities, including anticancer and immunomodulatory effects. Understanding their mechanisms of action at the molecular level is crucial for the development of novel therapeutics. This guide presents a comparative study of four major periplocosides—Periplocin (B192072), Periplocymarin, Periplocoside E, and Periplocoside A—and their differential impacts on critical signaling pathways.
Comparative Efficacy and Cellular Effects
The cytotoxic and biological effects of different periplocosides vary significantly depending on the cell type and the specific compound. The following tables summarize the quantitative data from various experimental studies, providing a clear comparison of their potency and impact on cell viability and apoptosis.
| Periplocoside | Cell Line | IC50 Value | Time of Exposure | Citation |
| Periplocin | HuT 78 (Lymphoma) | 484.94 ± 24.67 ng/mL | 72 hours | [1] |
| Jurkat (Lymphoma) | 541.68 ± 58.47 ng/mL | 72 hours | [1] | |
| SCC-15 (Oral Squamous Carcinoma) | Not explicitly stated, significant inhibition at 50-400 ng/mL | 24, 48, 72 hours | [2] | |
| CAL-27 (Oral Squamous Carcinoma) | Not explicitly stated, significant inhibition at 50-400 ng/mL | 5 | ||
| Periplocymarin | HCT 116 (Colorectal Cancer) | 35.74 ± 8.20 ng/mL | 24 hours | [3] |
| RKO (Colorectal Cancer) | 45.60 ± 6.30 ng/mL | 24 hours | [3] | |
| HT-29 (Colorectal Cancer) | 72.49 ± 5.69 ng/mL | 24 hours | [3] | |
| SW480 (Colorectal Cancer) | 112.94 ± 3.12 ng/mL | 24 hours | [3] | |
| Various Cancer Cell Lines (U937, HCT-8, Bel-7402, BGC823, A549, A2780) | 0.02–0.29 mM | Not Specified | [3] | |
| Periplocoside E | Splenocytes | No cytotoxicity observed at <5 µM | Not Specified | [4] |
Table 1: Comparative IC50 Values of Different Periplocosides in Various Cancer Cell Lines. This table highlights the half-maximal inhibitory concentration (IC50) of periplocin and periplocymarin, demonstrating their cytotoxic potency.
| Periplocoside | Cell Line | Concentration | Apoptosis Percentage | Citation |
| Periplocin | HuT 78 (Lymphoma) | 100 ng/mL | 16.43% ± 7.08% | [5] |
| 200 ng/mL | 27.92% ± 5.15% | [5] | ||
| 400 ng/mL | 45.90% ± 8.69% | [5] | ||
| Jurkat (Lymphoma) | 100 ng/mL | 5.77% ± 1.83% | [5] | |
| 200 ng/mL | 10.11% ± 1.12% | [5] | ||
| 400 ng/mL | 10.61% ± 0.50% | [5] | ||
| SCC-15 (Oral Squamous Carcinoma) | 50 ng/mL | 7.85% | [6] | |
| 100 ng/mL | 27.57% | [6] | ||
| CAL-27 (Oral Squamous Carcinoma) | 50 ng/mL | 4.23% | [6] | |
| 100 ng/mL | 22.28% | [6] | ||
| Periplocymarin | HCT 116 (Colorectal Cancer) | 12.5, 25, 50, 100 ng/mL | Dose-dependent increase | [3][7] |
| RKO (Colorectal Cancer) | 12.5, 25, 50, 100 ng/mL | Dose-dependent increase | [3][7] |
Table 2: Induction of Apoptosis by Periplocin and Periplocymarin. This table shows the percentage of apoptotic cells after treatment with different concentrations of periplocin and the qualitative effect of periplocymarin.
Differential Impact on Key Signaling Pathways
Periplocosides exert their cellular effects by modulating a variety of signaling pathways. The following sections and diagrams illustrate the distinct pathways affected by each compound.
Periplocin: A Multi-Pathway Modulator
Periplocin has been shown to induce apoptosis and inhibit proliferation in various cancer cells through the modulation of several key signaling pathways. In lymphoma cells, it induces G2/M phase cell cycle arrest and apoptosis.[5] In pancreatic cancer, periplocin triggers apoptosis via the AMPK/mTOR pathway and by modulating the expression of Bcl-2 family proteins and caspases.[8][9] Furthermore, in oral squamous cell carcinoma, it promotes apoptosis by increasing the Bax/Bcl-2 ratio and activating caspase-3.[6]
| Target Protein/Process | Cell Line | Concentration | Effect | Citation |
| Bax/Bcl-2 Ratio | Oral Squamous Carcinoma Cells (SCC-15, CAL-27) | 50, 100 ng/mL | Increased | [6] |
| Pancreatic Cancer Cells (PANC1, CFPAC1) | Not Specified | Increased Bax, Decreased Bcl-2 | [8] | |
| Cleaved Caspase-3 | Oral Squamous Carcinoma Cells (SCC-15, CAL-27) | 50, 100 ng/mL | Increased | [6] |
| Pancreatic Cancer Cells (PANC1, CFPAC1) | Not Specified | Increased | [8][9] | |
| Cleaved Caspase-8 | Pancreatic Cancer Cells (PANC1, CFPAC1) | Not Specified | Increased | [8] |
| p-AMPK/AMPK Ratio | Pancreatic Cancer Cells (PANC1, CFPAC1) | 125, 250 nM | Increased | [9] |
| p-mTOR/mTOR Ratio | Pancreatic Cancer Cells (PANC1, CFPAC1) | 125, 250 nM | Decreased | [9] |
| CDK1 Expression | HuT 78 (Lymphoma) | 100, 200, 400 ng/mL | Decreased to 72.29%, 47.73%, 33.30% of control | [1] |
| Cyclin B1 Expression | HuT 78 (Lymphoma) | 100, 200, 400 ng/mL | Decreased to 85.82%, 36.02%, 27.13% of control | [1] |
Table 3: Quantitative Effects of Periplocin on Key Signaling Proteins. This table summarizes the observed changes in the expression and activation of proteins involved in apoptosis and cell cycle regulation following treatment with periplocin.
References
- 1. Interferon Gamma Induces Reversible Metabolic Reprogramming of M1 Macrophages to Sustain Cell Viability and Pro-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of cytokine signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine signaling modules in inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Targeting signalling pathways in inflammatory diseases [frontiersin.org]
- 8. Periplocoside A, a pregnane glycoside from Periploca sepium Bge, prevents concanavalin A-induced mice hepatitis through inhibiting NKT-derived inflammatory cytokine productions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of superantigen induced IFN-gamma production by computerised image analysis--inhibition of cytokine production and blast transformation by pooled human IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Periplocoside M Analogs Compared to Established Cardiac Glycosides in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of cardiac glycosides, with a focus on the potential anti-cancer applications of Periplocoside M's close analog, Periplocin, in relation to the established drug, Digoxin. Due to the limited availability of public data on this compound, this guide utilizes Periplocin as a proxy to provide a preliminary assessment. The objective is to offer a clear, data-driven comparison to inform further research and development in this area.
Executive Summary
Cardiac glycosides, traditionally used in the treatment of heart conditions, are gaining attention for their potential as anti-cancer agents. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which disrupts cellular ion homeostasis and can trigger apoptotic pathways in cancer cells. However, a significant challenge with this class of drugs is their narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that causes toxicity. This guide synthesizes available preclinical data to compare the in vitro cytotoxicity and in vivo therapeutic potential of Periplocin and Digoxin, providing a foundational assessment of their respective therapeutic windows in an oncological context.
Data Presentation
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Periplocin and Digoxin against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Periplocin | Pancreatic (PANC-1) | 125, 250 | [1] |
| Pancreatic (CFPAC-1) | 125, 250 | [1] | |
| Lymphoma (HuT 78) | ~775 (484.94 ng/mL) | ||
| Lymphoma (Jurkat) | ~866 (541.68 ng/mL) | ||
| Digoxin | Breast (MCF-7) | 40-100 | |
| Breast (MDA-MB-231) | 80 | ||
| Lung (A549) | 100 | ||
| Lung (H1299) | 120 | ||
| Prostate (PC-3) | 70 | ||
| Prostate (LNCaP) | 150 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
In Vivo Data: Efficacy and Toxicity
A direct comparison of the therapeutic window requires in vivo data to determine the therapeutic index (TI), calculated as the ratio of the toxic dose (TD50 or LD50) to the effective dose (ED50). The available data is limited, particularly for Periplocin.
| Compound | Animal Model | Efficacious Dose (Cancer Model) | LD50 (Toxicity) | Therapeutic Index (TI) (Estimated) | Reference(s) |
| Periplocin | Mouse (Xenograft) | 5-20 mg/kg (IP) | Not available | Not determinable | [2] |
| Digoxin | Mouse | 1.0 mg/kg/day (IP) | 17.78 mg/kg (Oral) | ~17.8 | [3][4] |
Limitation: The therapeutic index for Digoxin is a rough estimation as the efficacious dose is from an intraperitoneal study in a cancer model, while the LD50 is from an oral toxicity study. The absence of LD50 or Maximum Tolerated Dose (MTD) data for Periplocin prevents the calculation of its therapeutic index.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Periplocin, Digoxin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Assessment (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered at various doses and schedules (e.g., daily intraperitoneal injections). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group. Body weight and general health of the mice are monitored as indicators of toxicity.
In Vivo Acute Toxicity Assessment (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a compound.
Methodology:
-
Animal Model: Typically mice or rats are used.
-
Dose Administration: The compound is administered to different groups of animals at a range of doses, usually via the intended clinical route (e.g., oral, intravenous, intraperitoneal).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 is statistically calculated as the dose that is lethal to 50% of the animals in a group. Various methods, such as the probit method, can be used for this calculation.
Mandatory Visualization
Signaling Pathways
The primary mechanism of action for cardiac glycosides in cancer is the inhibition of the Na+/K+-ATPase pump. This leads to a cascade of downstream signaling events that can induce apoptosis and inhibit cell proliferation.
Caption: Signaling pathway of cardiac glycoside-induced apoptosis.
Experimental Workflows
Caption: Workflow for assessing therapeutic window.
Conclusion
The available data suggests that both Periplocin and Digoxin exhibit potent cytotoxic effects against a range of cancer cell lines at nanomolar concentrations. The primary mechanism of action for both is the inhibition of the Na+/K+-ATPase pump, leading to downstream signaling events that promote apoptosis.
A direct and comprehensive comparison of the therapeutic windows is hampered by the lack of publicly available in vivo toxicity data (LD50 or MTD) for Periplocin, and the complete absence of data for this compound. The estimated therapeutic index for Digoxin in a cancer context appears promising, but this is a rough approximation.
Future Directions:
-
In vivo studies for this compound and Periplocin: It is critical to conduct in vivo efficacy and toxicity studies to determine the ED50, LD50, and MTD for this compound and Periplocin in relevant cancer xenograft models. This will allow for a direct and accurate comparison of their therapeutic indices with Digoxin.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and Periplocin is essential for designing effective and safe dosing regimens.
-
Mechanism of Action Studies: Further investigation into the specific downstream signaling pathways affected by this compound in different cancer types will help in identifying potential biomarkers for patient stratification and combination therapies.
This guide serves as a starting point for researchers and drug developers interested in the anti-cancer potential of this compound and related cardiac glycosides. The preliminary in vitro data is encouraging, but rigorous in vivo studies are necessary to fully assess the therapeutic window and clinical potential of these compounds.
References
Independent Verification of Periplocoside M's Structure: A Comparative Analysis
A critical re-evaluation of the chemical structure of Periplocoside M, a pregnane (B1235032) glycoside isolated from plants of the Periploca genus, has led to a significant revision of its published structure. This guide provides a detailed comparison of the originally proposed structure and the subsequently verified orthoester structure, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy. The information presented is intended for researchers, scientists, and drug development professionals working with natural products and their therapeutic applications.
Initially described in 1988, the structure of this compound, along with other periplocosides, was later revisited and amended in 2011. The revised structure features a crucial orthoester linkage, a feature that was previously misidentified. This alteration has significant implications for the understanding of its structure-activity relationship, particularly concerning its noted immunosuppressive properties.
Structural Comparison: From Peroxy Function to Orthoester
The key difference between the originally proposed and the revised structure of this compound lies in the nature of a functional group within the glycosidic linkage. The initial structure suggested the presence of a peroxy function, while independent verification using advanced spectroscopic techniques, including 2D NMR and X-ray crystallography, conclusively established it as an orthoester.[1]
Originally Proposed Structure of this compound (Conceptual)
Revised and Verified Structure of this compound (Orthoester)
Note: A detailed structural diagram of the revised orthoester structure of a representative periplocoside is available in the 2011 revision publication.
Comparative NMR Data
Experimental Protocols for Structural Verification
The independent verification of the structure of periplocosides, including by extension this compound, relied on a combination of modern spectroscopic and analytical techniques.
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments were conducted. These experiments allow for the determination of proton and carbon environments and their connectivity, providing a detailed blueprint of the molecular structure. The key evidence for the orthoester revision came from the characteristic chemical shifts and correlations observed in the 2D NMR spectra, which were incompatible with a peroxy group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula.
2. X-ray Crystallography:
-
For some of the revised periplocosides, single-crystal X-ray diffraction analysis was performed. This technique provides the most definitive three-dimensional structure of a molecule, confirming the atomic connectivity and stereochemistry. The X-ray data unequivocally supported the presence of the orthoester functionality.[1]
Workflow for Structural Verification of Periplocosides
The process of revising the structure of periplocosides followed a logical and rigorous scientific workflow. This involved the isolation of the pure compounds, acquisition of high-quality spectroscopic data, and careful interpretation of this data to deduce the correct chemical structure.
Reported Biological Activity and Signaling Pathway
Pregnane glycosides from the Periploca genus, such as the closely related Periplocoside E, have demonstrated significant immunosuppressive activity. Studies have shown that these compounds can inhibit the activation of T cells, a critical component of the adaptive immune response.[2]
The immunosuppressive mechanism of Periplocoside E involves the inhibition of key signaling molecules in the T-cell activation pathway. Specifically, it has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), while not affecting the p38 signaling pathway.[2] This targeted inhibition of specific signaling cascades prevents the proliferation of T cells and the production of inflammatory cytokines.
References
- 1. Structural revision of periplocosides and periperoxides, natural immunosuppressive agents from the genus Periploca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Periplocoside M: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols when handling Periplocoside M.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.[1]
-
Spill Management: In the event of a spill, carefully sweep up the solid material to avoid dust formation and place it in a designated, sealed container for hazardous waste.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with institutional, local, and national regulations for hazardous waste.
-
Waste Classification: Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, as hazardous chemical waste. Due to the biological activity of cardiac glycosides, it is prudent to handle it as a toxic substance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and leak-proof container.
-
Container Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, pending collection by a certified hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.
Data Presentation: Hazardous Waste Classification
While specific quantitative data for this compound is not available, the following table summarizes the general characteristics used to classify hazardous waste, which should be assumed for this compound given its chemical family.
| Hazard Characteristic | Description | General EPA Waste Code |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Cardiac glycosides are known to be toxic. | D004-D043 (for specific toxic compounds) |
| Ignitability | Wastes that can create fires under certain conditions. This compound is a solid and not expected to be ignitable. | D001 |
| Corrosivity | Wastes that are acidic or basic and can corrode metal containers. This compound is not expected to be corrosive. | D002 |
| Reactivity | Wastes that are unstable under normal conditions and can cause explosions or toxic fumes. This compound is not expected to be reactive. | D003 |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Researchers should consult relevant scientific literature for methodologies related to their specific research applications. The primary protocol for disposal is the administrative and logistical procedure of classifying, packaging, and transferring the waste to a certified disposal facility.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Periplocoside M
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Periplocoside M. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this cytotoxic cardiac glycoside.
Immediate Safety and Handling Protocol
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for cytotoxic and hazardous drugs.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling. |
| Gown | Disposable, solid-front gown made of a low-permeability fabric with a secure back closure. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder form to prevent inhalation of toxic particles. |
Engineering Controls
Engineering controls are designed to isolate the hazard from the worker.
| Control Measure | Specification | Rationale |
| Ventilation | All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC). | Minimizes the risk of inhaling airborne particles. |
| Designated Area | Establish a designated area for handling this compound, clearly marked with warning signs. | Restricts access and contains potential contamination. |
Operational Plan: Step-by-Step Guidance
A clear and concise operational plan ensures that all personnel handle this compound safely and consistently.
Preparation of a this compound Solution (Example Protocol)
This protocol outlines the steps for safely preparing a stock solution from a powdered form of this compound.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the designated work area within the chemical fume hood by lining it with absorbent, plastic-backed pads.
-
Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatulas, volumetric flasks, solvent).
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder onto weigh paper using an analytical balance inside the fume hood.
-
Use a spatula to handle the powder, minimizing the creation of dust.
-
-
Solubilization:
-
Carefully transfer the weighed powder to a volumetric flask.
-
Add the desired solvent (e.g., DMSO, ethanol) to the flask, rinsing the weigh paper with the solvent to ensure all the compound is transferred.
-
Cap the flask and gently swirl to dissolve the compound. If necessary, use a sonicator to aid dissolution.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store the solution according to the manufacturer's recommendations, typically in a tightly sealed container in a cool, dark, and secure location.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Place in a designated, sealed hazardous waste container immediately after use. |
| Contaminated PPE (gloves, gown, etc.) | Remove PPE carefully to avoid self-contamination and place it in a designated hazardous waste bag for incineration. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
Toxicity Data (from related Cardiac Glycosides)
The following table provides toxicity data for Digitoxin, a related cardiac glycoside, to serve as a reference for the potential hazards of this compound.
| Compound | CAS Number | Acute Toxicity (Oral) | Acute Toxicity (Inhalation) | Target Organs |
| Digitoxin | 71-63-6 | Fatal if swallowed (Category 2)[1] | Toxic if inhaled (Category 3)[1] | Heart, Central Nervous System |
Disclaimer: This data is for a related compound and should be used as a conservative estimate of the potential toxicity of this compound.
Signaling Pathway Diagram
Periplocin, a compound closely related to this compound, has been shown to induce apoptosis in cancer cells through the AMPK/mTOR signaling pathway. The following diagram illustrates this proposed mechanism.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
